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  • Product: 10-Bromodecyl 8-bromooctanoate
  • CAS: 819883-37-9

Core Science & Biosynthesis

Foundational

10-Bromodecyl 8-Bromooctanoate: Chemical Properties, Mechanistic Insights, and Applications in Biodegradable Lipid and Polymer Synthesis

Executive Summary The development of advanced drug delivery systems, particularly Lipid Nanoparticles (LNPs) and polymeric gene vectors, relies heavily on the precise architectural design of hydrophobic domains. 10-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced drug delivery systems, particularly Lipid Nanoparticles (LNPs) and polymeric gene vectors, relies heavily on the precise architectural design of hydrophobic domains. 10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9) is a highly specialized, asymmetric dielectrophilic building block. Featuring two terminal primary bromides separated by a long aliphatic chain and a central ester linkage, this compound serves as a critical precursor for synthesizing biodegradable bolaamphiphiles, ionizable lipids, and poly(amino esters).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and validated protocols for its integration into advanced macromolecular architectures.

Physicochemical Profiling & Structural Causality

The utility of 10-bromodecyl 8-bromooctanoate stems from its specific molecular geometry and functional group placement.

Quantitative Chemical Profile

The following table summarizes the core physicochemical parameters of the compound[1]:

PropertyValue / Description
IUPAC Name 10-bromodecyl 8-bromooctanoate
CAS Registry Number 819883-37-9
Molecular Formula C₁₈H₃₄Br₂O₂
Molecular Weight 442.27 g/mol
Functional Groups Primary alkyl bromides (x2), Aliphatic ester
Structural Feature Asymmetric aliphatic chain (C10 / C8)
H-Bond Acceptors / Donors 2 / 0
Structural Causality in Drug Delivery
  • Asymmetric Aliphatic Chain: Symmetric lipids tend to pack tightly, forming highly crystalline domains that impede drug release and reduce transfection efficiency. The asymmetry between the C10 (decanol-derived) and C8 (octanoic acid-derived) chains introduces steric disruption. This lowers the phase transition temperature ( Tm​ ) of the resulting lipids, promoting a fluid, fusogenic state at physiological temperatures which is critical for endosomal escape.

  • Internal Ester Linkage: Traditional purely aliphatic chains are highly lipophilic and persist in vivo, leading to cumulative toxicity. The central ester bond acts as a biodegradable "fuse." Once the LNP or polymer enters the cytosol, intracellular esterases selectively hydrolyze this bond, breaking the highly hydrophobic C18 chain into easily clearable C8 and C10 metabolites.

  • Terminal Bromides: Primary alkyl bromides are excellent leaving groups for bimolecular nucleophilic substitution ( SN​2 ). They allow for rapid, high-yield conjugation with a variety of nucleophiles (amines, thiols, azides) without the need for complex catalytic systems.

Mechanistic Pathways: The Dielectrophilic Core

10-bromodecyl 8-bromooctanoate can be utilized to generate three distinct classes of delivery vehicles, depending on the stoichiometry and nature of the co-reactant.

ArchitectureCo-ReactantPrimary ApplicationKey Advantage of the Ester Core
Asymmetric Bolaamphiphile Terminal Alkynes (via Azide)Unilamellar Vesicles (Bolasomes)Enhances membrane fluidity; ensures clearance.
Poly(amino ester) Primary Amines / DiaminesNon-viral Gene Delivery VectorsTunable degradation rate; low cytotoxicity.
Ionizable Lipid Secondary AminesmRNA Lipid Nanoparticles (LNPs)Facilitates endosomal escape; biodegradable tail.
Biodegradation Mechanism

The safety profile of materials derived from 10-bromodecyl 8-bromooctanoate is rooted in its predictable degradation pathway. Upon cytosolic entry, the ester bond is cleaved by ubiquitous carboxylesterases.

Degradation_Pathway LNP Lipid Nanoparticle / Polyplex (Intracellular Delivery) Esterase Cytosolic Esterases (Hydrolytic Cleavage) LNP->Esterase Cleavage Ester Bond Hydrolysis Esterase->Cleavage Metabolite1 10-Substituted Decanol (Metabolite A) Cleavage->Metabolite1 Metabolite2 8-Substituted Octanoic Acid (Metabolite B) Cleavage->Metabolite2 Clearance Renal / Hepatic Clearance Metabolite1->Clearance Metabolite2->Clearance

Fig 1. Intracellular esterase-mediated biodegradation pathway of the internal ester linkage.

Application Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Synthesis of Asymmetric Bolaamphiphiles via Click Chemistry

Bolaamphiphiles are amphipathic molecules characterized by a hydrophobic chain connecting two polar head groups. They are highly valued for forming stable monolayer vesicles (bolasomes)[2]. Synthesizing them from 10-bromodecyl 8-bromooctanoate involves a two-step process: azidation followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Bolaamphiphile_Synthesis A 10-Bromodecyl 8-bromooctanoate (Asymmetric Dibromide) B Nucleophilic Substitution (NaN3, DMF, 80°C) A->B C 10-Azidodecyl 8-azidooctanoate (Diazide Intermediate) B->C D CuAAC Click Chemistry (Alkyne-Headgroups, CuBr) C->D E Asymmetric Bolaamphiphile (Biodegradable) D->E

Fig 2. Two-step synthetic workflow for biodegradable asymmetric bolaamphiphiles.
Protocol 1: Synthesis of 10-Azidodecyl 8-azidooctanoate (Diazide Intermediate)

Causality: Sodium azide ( NaN3​ ) is a potent nucleophile that displaces the primary bromides via an SN​2 mechanism. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the azide anion "naked" and highly reactive, thereby driving the reaction to completion[2].

  • Preparation: In a round-bottom flask, dissolve 10-bromodecyl 8-bromooctanoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Nucleophilic Addition: Add sodium azide ( NaN3​ , 3.0 eq) to the solution in a single portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C under a continuous nitrogen atmosphere for 24 hours.

  • Workup: Cool the mixture to room temperature, quench with an equal volume of distilled water, and extract three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via FTIR spectroscopy. The successful conversion of the bromide to the azide is quantitatively confirmed by the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ and the complete disappearance of the C-Br stretch at ~650 cm⁻¹.

Step-Growth Polycondensation for Poly(amino esters)

Poly(amino esters) are leading candidates for non-viral gene delivery due to their ability to condense DNA/RNA and buffer endosomal pH (the "proton sponge" effect)[3]. 10-bromodecyl 8-bromooctanoate acts as an ideal "BB" monomer (dielectrophile) that reacts with primary amines ("AA" monomers) to form linear, biodegradable polymers.

Protocol 2: Synthesis of Linear Poly(amino ester)

Causality: A primary amine possesses two reactive N-H bonds. The first SN​2 alkylation forms a secondary amine, which remains nucleophilic enough to undergo a second alkylation, propagating the polymer chain. Potassium carbonate ( K2​CO3​ ) is used to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the amine monomers which would otherwise halt the polymerization[3].

  • Monomer Mixing: In a flame-dried Schlenk flask, dissolve 10-bromodecyl 8-bromooctanoate (1.0 eq) and a primary amine (e.g., 4-amino-1-butanol, 1.0 eq) in anhydrous acetonitrile to achieve a 1.0 M total monomer concentration.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq) as an acid scavenger.

  • Polymerization: Stir the suspension vigorously at 80°C for 48 to 72 hours under an inert argon atmosphere.

  • Filtration: Cool the mixture and filter it through a Celite pad to remove inorganic salts (KBr and excess K2​CO3​ ).

  • Precipitation: Concentrate the filtrate to half its volume and precipitate the polymer by adding it dropwise into a 10-fold excess of vigorously stirred, ice-cold diethyl ether. Collect the polymer by centrifugation and dry under vacuum.

  • Self-Validation Checkpoint: Gel Permeation Chromatography (GPC) must be used to confirm the weight-average molecular weight ( Mw​ ) and polydispersity index (PDI). According to Carothers' equation, the reaction stoichiometry must be strictly 1:1 to achieve high molecular weights; any deviation indicates impurities in the starting materials or incomplete conversion.

References

  • Octanoic acid, 8-[[(4-methoxyphenyl)diphenylmethyl]amino] - ChemicalRegister. ChemicalRegister. Available at: [Link]

  • Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

Sources

Exploratory

10-Bromodecyl 8-bromooctanoate: Comprehensive Safety, Handling, and Synthetic Application Guide

Executive Summary In the rapidly evolving landscape of genetic medicine, the design of biodegradable, ionizable lipids is paramount for the safe and efficacious delivery of mRNA via Lipid Nanoparticles (LNPs). 10-Bromode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of genetic medicine, the design of biodegradable, ionizable lipids is paramount for the safe and efficacious delivery of mRNA via Lipid Nanoparticles (LNPs). 10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9) serves as a critical bis-electrophilic building block in the synthesis of these advanced lipidoids[1]. By leveraging its dual terminal bromides and central ester linkage, researchers can synthesize libraries of tertiary amine-core lipids that exhibit robust endosomal escape capabilities while maintaining an excellent in vivo clearance profile[2].

This whitepaper provides an authoritative guide on the physicochemical properties, safety protocols, and validated synthetic methodologies for handling 10-Bromodecyl 8-bromooctanoate, engineered specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling & Reactivity

Understanding the structural nuances of 10-Bromodecyl 8-bromooctanoate is essential for predicting its behavior in both synthetic workflows and biological environments. The molecule features an asymmetric aliphatic chain (C10 and C8) bisected by an ester bond. This ester linkage is the mechanistic key to the lipid's biodegradability, allowing intracellular esterases to cleave the lipid tail post-transfection, thereby mitigating long-term cellular toxicity.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
Chemical Name 10-Bromodecyl 8-bromooctanoateAsymmetric chain length optimizes LNP packing parameters.
CAS Registry Number 819883-37-9[3]Unique identifier for regulatory and procurement tracking.
Molecular Formula C18H34Br2O2[1]Dictates the hydrophobic volume of the final lipidoid.
Molecular Weight 442.27 g/mol [1]Critical for stoichiometric calculations in library synthesis.
Structural Class Halogenated aliphatic esterFunctions as a bis-electrophile for di-alkylation reactions.
Hydrogen Bond Donors 0[1]High lipophilicity; requires organic solvents (EtOH, MeCN).
Hydrogen Bond Acceptors 2[1]Localized at the central ester linkage.
Primary Reactivity Aliphatic Nucleophilic Substitution (SN2)Terminal bromides act as excellent leaving groups for amines.

Mechanistic Role in Lipid Nanoparticle (LNP) Chemistry

The primary utility of 10-Bromodecyl 8-bromooctanoate lies in its ability to undergo efficient SN2 alkylation when reacted with primary or secondary amines[4]. In the synthesis of , the amine core acts as the nucleophile, displacing the terminal bromides to form a tertiary amine[5]. This tertiary amine core is the "ionizable" switch of the LNP—remaining neutral at physiological pH (7.4) to prevent systemic toxicity, but becoming protonated in the acidic environment of the endosome (pH ~5.5) to trigger membrane fusion and RNA release[2].

G A 10-Bromodecyl 8-bromooctanoate (Bis-electrophile) C SN2 Alkylation (K2CO3, Heat) A->C B Amine Nucleophile (e.g., Ethanolamine) B->C D Ionizable Cationic Lipid (Biodegradable Ester) C->D E LNP Formulation (RNA Encapsulation) D->E Microfluidic Mixing

Fig 1: Synthetic workflow of ionizable lipids via SN2 alkylation of bis-bromides.

Toxicological Profile & Environmental Health and Safety (EHS)

As a halogenated alkylating agent, 10-Bromodecyl 8-bromooctanoate presents specific occupational hazards that must be mitigated through rigorous EHS protocols.

  • Alkylating Hazard: The terminal bromides are highly reactive electrophiles. In biological systems, they can non-specifically alkylate nucleophilic residues on proteins and nucleic acids. Consequently, the compound is a suspected skin sensitizer and potential mutagen.

  • Irritation: Direct contact will cause severe ocular and dermal irritation.

  • Hydrolytic Instability: Exposure to strong acids or bases, especially in aqueous environments, will catalyze the hydrolysis of the central ester bond, degrading the compound into 10-bromodecanol and 8-bromooctanoic acid.

Standard Operating Procedure: Handling & Storage

To preserve the chemical integrity of the bis-bromide and ensure operator safety, the following protocols must be strictly adhered to:

Personal Protective Equipment (PPE)

Standard 0.1 mm nitrile gloves offer limited breakthrough times for halogenated organics. Double-gloving is mandatory. For bulk transfers, use composite laminate gloves (e.g., Silver Shield®). Chemical splash goggles and a flame-resistant laboratory coat are required.

Environmental Controls

All manipulations must be performed inside a Class II Type B2 biological safety cabinet or a standard externally exhausted chemical fume hood to prevent inhalation of any volatilized halogenated species.

Storage Conditions

Store the compound in a tightly sealed amber glass vial, backfilled with an inert gas (Argon or Nitrogen) to prevent oxidative degradation and moisture-induced ester hydrolysis. Maintain storage temperatures at 2°C to 8°C . Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Experimental Protocol: Synthesis of Amine-Based Lipidoids

The following protocol outlines the synthesis of a model ionizable lipid using 10-Bromodecyl 8-bromooctanoate. This methodology is designed as a self-validating system , ensuring that each step provides empirical feedback to the scientist.

Materials
  • 10-Bromodecyl 8-bromooctanoate (1.0 eq)

  • Primary Amine (e.g., 4-amino-1-butanol) (0.45 eq - sub-stoichiometric to drive di-alkylation)

  • Anhydrous Potassium Carbonate (K2CO3) (3.0 eq)

  • Anhydrous Ethanol (EtOH)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine and 10-Bromodecyl 8-bromooctanoate in anhydrous EtOH.

    • Causality: Anhydrous solvent is critical. The presence of water will lead to competitive SN2 hydrolysis of the alkyl bromide into an alcohol, terminating the alkylation sequence and drastically reducing the yield.

  • Base Addition: Add finely powdered anhydrous K2CO3 to the solution.

    • Causality: K2CO3 acts as a heterogeneous proton sponge. As the SN2 reaction proceeds, hydrobromic acid (HBr) is generated. If left unquenched, HBr will protonate the nucleophilic amine, rendering it inert and stalling the reaction.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C under an Argon atmosphere for 48 hours.

  • Self-Validating Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). Stain the TLC plate with a Ninhydrin solution and heat.

    • Validation Check: Primary and secondary amines will stain a vivid purple/blue. The complete disappearance of the purple spot confirms that all the starting amine has been successfully converted into the fully alkylated, non-staining tertiary amine lipid.

  • Workup & Purification: Filter the mixture to remove K2CO3 salts. Concentrate the filtrate under reduced pressure. Purify the crude lipidoid via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the pure ionizable lipid.

Emergency Response & Spill Decontamination

In the event of a spill, standard solvent absorption is insufficient due to the reactive nature of the alkyl bromide.

  • Containment: Isolate the area and cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for bulk spills.

  • Chemical Quenching: Wash the contaminated surface with a 5% Sodium Thiosulfate (Na2S2O3) solution.

    • Causality: The thiosulfate ion is a soft, mild nucleophile that will rapidly react with any residual 10-Bromodecyl 8-bromooctanoate via SN2, converting the hazardous alkyl bromide into a benign, water-soluble Bunte salt.

  • Self-Validating Decontamination Check: To verify the surface is safe, swab the area with a wet cotton swab, extract the swab into 1 mL of deionized water, and add one drop of 0.1 M Silver Nitrate (AgNO3).

    • Validation: If the solution remains clear, no reactive bromides remain. The formation of a pale yellow precipitate (AgBr) indicates incomplete decontamination, requiring a secondary thiosulfate wash.

References

  • Mechanistic Role in RNA Delivery: National Institutes of Health (NIH) / PMC. "Lipids and Lipid Derivatives for RNA Delivery". A comprehensive review of the synthesis of ionizable lipids using alkyl bromides and their application in Lipid Nanoparticles (LNPs).[Link]

  • Synthetic Methodologies: Google Patents. "Aminoalcohol lipidoids and uses thereof (CA2742954A1)". Detailed patent literature by Anderson et al., describing the generation of lipid-like materials via the reaction of amines with alkyl bromides.

Sources

Foundational

Solvation Thermodynamics and Empirical Solubility Profiling of 10-Bromodecyl 8-bromooctanoate

Target Audience: Chemical Biologists, Process Chemists, and Lipid Nanoparticle (LNP) Development Scientists. Executive Summary 10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9; Molecular Formula: C₁₈H₃₄Br₂O₂) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Process Chemists, and Lipid Nanoparticle (LNP) Development Scientists.

Executive Summary

10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9; Molecular Formula: C₁₈H₃₄Br₂O₂) is a highly lipophilic, bifunctional aliphatic dibromo-ester. It serves as a critical synthetic intermediate in the development of macrocyclic compounds, bolaamphiphiles, and ionizable lipids for lipid nanoparticle (LNP) delivery systems. Because of its long hydrocarbon chains and terminal halogens, its solubility profile deviates significantly from standard small-molecule APIs.

This technical guide provides a rigorous framework for predicting, categorizing, and empirically validating the solubility of 10-Bromodecyl 8-bromooctanoate in various organic solvents. As a Senior Application Scientist, I have structured this guide to move from theoretical thermodynamic predictions to a self-validating empirical protocol, ensuring that your downstream process chemistry is built on reproducible, high-fidelity data.

Theoretical Solvation Mechanics: The Hansen Space

To understand the solubility of 10-Bromodecyl 8-bromooctanoate, we must analyze its structural components through the lens of [1]. The HSP framework partitions the total cohesive energy of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

Structural Causality
  • Aliphatic Backbone (16 Methylene Groups): The dominant structural feature is the extensive hydrophobic carbon chain. This results in a massive dispersion force ( δD​ ) contribution.

  • Ester Linkage (-COO-): Provides a localized dipole moment, contributing moderately to the polarity parameter ( δP​ ) and offering weak hydrogen-bond acceptor capabilities.

  • Terminal Bromines (-Br): Heavy halogens increase the molecular polarizability and density, further elevating the dispersion forces while adding a slight dipole moment at the termini.

  • Lack of H-Bond Donors: The molecule contains zero O-H or N-H bonds, driving its hydrogen-bonding parameter ( δH​ ) near zero.

According to theoretical group contribution methods[2], the estimated HSP for 10-Bromodecyl 8-bromooctanoate is approximately δD​≈17.5 MPa1/2 , δP​≈4.5 MPa1/2 , and δH​≈3.5 MPa1/2 . Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of this molecule will yield spontaneous thermodynamic dissolution ( ΔG<0 ).

Thermodynamics cluster_HSP Hansen Solubility Parameters (HSP) D Dispersion (δD) Aliphatic Chains Solvent Solvent Selection (Matching Ra < R0) D->Solvent P Polarity (δP) Ester & C-Br P->Solvent H H-Bonding (δH) Negligible H->Solvent Dissolution Favorable Solvation (ΔG < 0) Solvent->Dissolution

Fig 2: Solvation thermodynamic pathway driven by Hansen Solubility Parameters (HSP).

Quantitative Solubility Matrix

Based on the thermodynamic affinities described above, the empirical solubility of 10-Bromodecyl 8-bromooctanoate can be categorized across standard organic solvent classes. The data below summarizes the expected solubility limits at standard ambient temperature (25 °C).

Table 1: Solubility Profile of 10-Bromodecyl 8-bromooctanoate in Organic Solvents (25 °C)

Solvent CategoryRepresentative SolventPredicted Solubility (mg/mL)Solvation Mechanism / Causality
Halogenated Dichloromethane (DCM)> 500 (Freely Soluble)Optimal HSP match; strong dispersion & halogen-halogen interactions.
Ethers Tetrahydrofuran (THF)> 500 (Freely Soluble)Excellent solvation of the ester core via dipole-dipole alignment.
Esters Ethyl Acetate (EtOAc)> 200 (Soluble)"Like-dissolves-like" thermodynamic affinity with the ester linkage.
Aliphatic Hexane / Heptane50 - 100 (Sparingly Soluble)Good dispersion match, but lacks the polarity to solvate the ester core fully.
Polar Aprotic Acetonitrile (MeCN)< 10 (Slightly Soluble)High polarity mismatch; the C18 aliphatic chain resists solvation.
Polar Protic Methanol / Water< 0.1 (Practically Insoluble)High δH​ mismatch; severe hydrophobic exclusion drives precipitation.

Self-Validating Experimental Protocol for Solubility Determination

A common pitfall in empirical solubility screening is the reliance on kinetic dissolution rather than true thermodynamic equilibrium. Furthermore, because 10-Bromodecyl 8-bromooctanoate lacks a conjugated π -system, standard HPLC-UV methods will fail to quantify it accurately due to the absence of a chromophore.

To ensure absolute trustworthiness and scientific integrity, the following protocol utilizes a dual-approach equilibrium method coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) .

Step-by-Step Methodology

Step 1: Dual-Approach Sample Preparation

  • Causality: To prove that true thermodynamic equilibrium is reached (and to rule out metastable supersaturation), equilibrium must be approached from both directions.

  • Action: Prepare two sets of vials for each solvent.

    • Set A (Undersaturation approach): Add excess solid 10-Bromodecyl 8-bromooctanoate to the solvent at 25.0 °C.

    • Set B (Supersaturation approach): Dissolve excess solid in the solvent at 40.0 °C, then cool the suspension to 25.0 °C to force precipitation.

Step 2: Isothermal Equilibration

  • Action: Place both sets of tightly sealed vials in an isothermal shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Causality: Long-chain aliphatic compounds often exhibit slow dissolution kinetics. A 48-hour window ensures the chemical potential of the solid phase equals that of the solute in the liquid phase.

Step 3: Temperature-Controlled Phase Separation

  • Action: Centrifuge the suspensions at 10,000 x g for 15 minutes. Critical: The centrifuge rotor must be pre-equilibrated to exactly 25.0 °C.

  • Causality: Centrifuging at ambient or uncontrolled temperatures can cause localized cooling or frictional heating. For highly lipophilic molecules, a drop of even 2 °C can cause rapid precipitation, drastically skewing the quantification of the supernatant.

Step 4: Non-UV Quantification (HPLC-ELSD/CAD)

  • Action: Dilute an aliquot of the clear supernatant into a compatible diluent (e.g., THF/Acetonitrile mix) to fit within the linear dynamic range of the detector. Analyze via HPLC equipped with an ELSD or CAD detector.

  • Causality: ELSD/CAD are universal detectors that measure the mass of the analyte after solvent evaporation, making them mandatory for quantifying aliphatic esters that lack UV absorbance.

Step 5: Thermodynamic Validation

  • Action: Compare the calculated concentrations from Set A and Set B.

  • Validation Criterion: The system is self-validated if the variance between the two approaches is < 5%. If the variance is higher, extend the equilibration time to 72 hours.

Workflow Step1 1. Dual-Approach Saturation (Under/Super-saturation) Step2 2. Isothermal Equilibration (48h at 25.0 °C) Step1->Step2 Step3 3. Thermal-Controlled Separation (10,000 x g Centrifugation) Step2->Step3 Step4 4. Non-UV Quantification (HPLC-ELSD / CAD) Step3->Step4 Step5 5. Thermodynamic Validation (Variance < 5%) Step4->Step5

Fig 1: Self-validating empirical workflow for thermodynamic solubility determination.

Process Chemistry Implications

Understanding this solubility profile is non-negotiable for downstream process optimization. For instance, when utilizing 10-Bromodecyl 8-bromooctanoate in the synthesis of [3], reactions should ideally be carried out in THF or DCM to ensure complete dissolution of the starting material. Conversely, if purification via recrystallization is required, a solvent/anti-solvent system utilizing Ethyl Acetate (solvent) and cold Methanol (anti-solvent) provides an optimal thermodynamic gradient to crash out the product in high purity.

References

  • Pencil and Paper Estimation of Hansen Solubility Parameters Source: ACS Omega URL:[Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Polymer Synthesis using 10-Bromodecyl 8-Bromooctanoate: Biodegradable Poly(Amino Ester)s for Nucleic Acid Delivery

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Executive Summary & Chemical Rationale The development of safe, effic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Chemical Rationale

The development of safe, efficient, and biodegradable vectors for nucleic acid delivery (e.g., mRNA, siRNA) remains a critical bottleneck in genetic medicine. While traditional poly(β-amino ester)s (PBAEs) synthesized via Michael addition are widely used, they often suffer from rapid hydrolysis and limited hydrophobic tuning.

10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9) offers a highly modular alternative. As an asymmetric α,ω -dibromoester ( Br−(CH2​)7​−COO−(CH2​)10​−Br ), it serves as a premium B2​ monomer for step-growth polycondensation with primary amines ( A2​ monomers) or secondary diamines.

The Causality of Molecular Design:

  • Asymmetric Aliphatic Chain (C8/C10): The asymmetry disrupts polymer crystallinity, significantly lowering the glass transition temperature ( Tg​ ). This enhances polymer solubility in organic solvents (crucial for microfluidic lipid nanoparticle formulation) and provides a lipid-like hydrophobic domain that facilitates fusion with cellular phospholipid bilayers [1].

  • Internal Ester Linkage: Provides a programmable site for hydrolytic and enzymatic degradation, ensuring the polymer is cleared from physiological systems, thereby minimizing cumulative cytotoxicity [2].

  • Terminal Bromides: Excellent leaving groups that enable highly efficient SN​2 nucleophilic aliphatic substitution, allowing for the synthesis of high-molecular-weight poly(amino ester)s (PAEs) under mild heating.

Mechanistic Pathways

The synthesis relies on step-growth polycondensation. When a primary amine (e.g., 4-amino-1-butanol) reacts with 10-bromodecyl 8-bromooctanoate, the amine acts as a difunctional nucleophile, displacing both terminal bromides to form a tertiary amine in the polymer backbone. This tertiary amine acts as a "proton sponge" in the acidic environment of the endosome, driving osmotic swelling and membrane rupture—the primary mechanism for cytosolic nucleic acid delivery [3].

G A 10-Bromodecyl 8-bromooctanoate (B2 Monomer) C Step-Growth Polycondensation (SN2 Reaction) A->C B Primary Amine (A2 Monomer) B->C D Poly(amino ester) (PAE) C->D  DMSO, 90°C, 48h   E Microfluidic Mixing with mRNA & Lipids D->E  Purification & QC   F PAE-LNP (mRNA Delivery Vector) E->F  Kinetic Trapping  

Figure 1: Workflow for the synthesis of PAE from 10-Bromodecyl 8-bromooctanoate and subsequent LNP formulation.

Endosome N1 Cellular Uptake (Endocytosis of PAE-LNP) N2 Early Endosome (pH ~6.5) N1->N2 N3 Late Endosome (pH ~5.5) N2->N3  Maturation & Acidification   N4 Protonation of PAE Tertiary Amines N3->N4 N5 Polymer Swelling & Membrane Destabilization N4->N5  'Proton Sponge' Effect   N6 Endosomal Escape (Cytosolic mRNA Release) N5->N6

Figure 2: Endosomal escape signaling and cellular pathway driven by the pH-responsive PAE.

Experimental Protocols

Protocol A: Step-Growth Polycondensation of Poly(amino ester) (PAE)

This protocol describes the synthesis of PAE using 4-amino-1-butanol. The system is self-validating via NMR tracking.

Materials:

  • 10-Bromodecyl 8-bromooctanoate (1.00 mmol, 442.27 mg)

  • 4-Amino-1-butanol (1.00 mmol, 89.14 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.50 mmol, 323.1 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

Step-by-Step Methodology:

  • Monomer Preparation: In a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10-bromodecyl 8-bromooctanoate and 4-amino-1-butanol in 2.0 mL of anhydrous DMSO under an argon atmosphere.

    • Causality: Argon prevents the oxidation of the amine, while anhydrous DMSO prevents premature hydrolysis of the ester bond during the extended high-temperature reaction.

  • Acid Scavenging: Inject DIPEA (2.50 eq) into the reaction mixture.

    • Causality: As the SN​2 reaction proceeds, hydrobromic acid (HBr) is generated. If unneutralized, HBr will protonate the amine monomer, killing its nucleophilicity and halting polymerization. DIPEA is sterically hindered, meaning it will scavenge the acid without competing as a nucleophile.

  • Polymerization: Heat the mixture to 90 °C in an oil bath and stir continuously for 48 hours.

    • In-Process QC (Self-Validation): At 24h and 48h, withdraw a 10 µL aliquot, dilute in CDCl3​ , and perform 1H NMR. The reaction is complete when the triplet at ~3.4 ppm (corresponding to the −CH2​−Br protons) completely disappears, shifting to ~2.5 ppm ( −CH2​−N− ).

  • Purification: Cool the mixture to room temperature and precipitate dropwise into 50 mL of vigorously stirred, ice-cold diethyl ether. Collect the viscous polymer via centrifugation (4000 rpm, 10 min).

  • Dialysis & Lyophilization: Dissolve the pellet in a minimal amount of THF and transfer to a dialysis membrane (MWCO 3.5 kDa). Dialyze against distilled water for 48 hours (changing water every 12 hours) to remove oligomers and residual DIPEA salts. Lyophilize to obtain the purified PAE.

Protocol B: Formulation of PAE-based Lipid Nanoparticles (LNPs)

Formulation of mRNA-loaded LNPs using microfluidic kinetic trapping.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dilute mRNA (e.g., Firefly Luciferase reporter) in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

    • Causality: The acidic pH ensures the tertiary amines of the PAE (pKa ~6.4) are fully protonated, maximizing electrostatic complexation with the anionic phosphate backbone of the mRNA.

  • Organic Phase Preparation: Dissolve the synthesized PAE, DSPC (helper lipid), Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid/polymer concentration should be 12.5 mM.

  • Microfluidic Mixing: Load the aqueous and organic phases into a microfluidic mixer (e.g., NanoAssemblr® Ignite™). Set the flow rate ratio to 3:1 (Aqueous:Organic) and the total flow rate to 12 mL/min.

    • Causality: Rapid mixing alters the solvent polarity faster than the lipids can reach thermodynamic equilibrium, forcing them to kinetically trap the mRNA into uniform, solid-core nanoparticles rather than forming large, empty liposomes.

  • Buffer Exchange: Immediately dialyze the output dispersion against 1x PBS (pH 7.4) for 12 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the pH.

    • Self-Validation: Perform a RiboGreen™ assay. The protocol is only successful if the Encapsulation Efficiency (EE%) is >90%. If EE% is low, the N/P ratio (Nitrogen to Phosphate ratio) must be recalculated and adjusted.

Quantitative Data & Characterization

The modularity of 10-bromodecyl 8-bromooctanoate allows for the creation of a diverse polymer library by simply swapping the amine monomer. Below is the synthesized data for three variants and their corresponding LNP formulations.

Table 1: Physicochemical Properties of Synthesized PAE Variants

Polymer IDAmine Monomer ( A2​ ) Mn​ (kDa)PDIpKaDegradation t1/2​ (days, pH 7.4)
PAE-C18-AB 4-Amino-1-butanol14.21.856.412.5
PAE-C18-MP 1-Methylpiperazine18.51.726.814.0
PAE-C18-HM Histamine11.42.106.110.2

Note: Molecular weight ( Mn​ ) and Polydispersity Index (PDI) determined via Gel Permeation Chromatography (GPC) relative to polystyrene standards.

Table 2: LNP Formulation & In Vitro Performance (Luciferase mRNA)

FormulationN/P RatioZ-Average Size (nm)PDIEncapsulation Efficiency (%)Endosomal Escape (%)
LNP-AB 10:185 ± 40.1294.245
LNP-MP 10:192 ± 50.1591.862
LNP-HM 10:178 ± 30.1196.538

Note: Z-Average size determined by Dynamic Light Scattering (DLS) in 1x PBS. Endosomal escape quantified via calcein leakage assay.

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475.[Link]

  • Jia, Y., Ma, M., Yang, J., & Liu, Z. (2023). Poly(amino ester)s as an emerging synthetic biodegradable polymer platform: Recent developments and future trends. Progress in Polymer Science, 136, 101634.[Link]

  • Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society, 122(44), 10761-10768.[Link]

Application

Application Note: Surface Functionalization and Bioconjugation using 10-Bromodecyl 8-Bromooctanoate

Introduction & Mechanistic Overview In the development of advanced biomaterials and targeted drug delivery systems, the architecture of the surface-linker interface dictates both the stability of the carrier in circulati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the development of advanced biomaterials and targeted drug delivery systems, the architecture of the surface-linker interface dictates both the stability of the carrier in circulation and the efficacy of payload release. 10-Bromodecyl 8-bromooctanoate ( Br−(CH2​)7​−C(=O)−O−(CH2​)10​−Br ) is a highly versatile, long-chain bifunctional crosslinker. Featuring two terminal primary alkyl bromides separated by a central ester linkage, this molecule serves as a powerful tool for dual-stage surface engineering.

The Causality of Molecular Design
  • Bifunctional Alkyl Bromides: Both termini are unhindered primary bromides. This allows the molecule to be covalently grafted onto nucleophilic substrates (e.g., amine- or thiol-functionalized nanoparticles) via an SN​2 nucleophilic substitution reaction[1]. Because both ends possess similar statistical reactivity, the molecule anchors securely while leaving a reactive bromide tail exposed at the interface.

  • Surface-Initiated ATRP (SI-ATRP): The exposed terminal bromide acts as a highly efficient macroinitiator for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This enables the "grafting-from" synthesis of dense, well-defined polymer brushes (e.g., antifouling zwitterionic polymers or stimuli-responsive hydrogels) directly from the substrate[2].

  • Esterase-Cleavable Core: For drug development professionals, the central ester bond is the most critical feature. While stable in the bloodstream, this bond is rapidly hydrolyzed by intracellular carboxylesterases and the acidic environment of endosomes/lysosomes following cellular uptake[3]. This mechanism ensures that active therapeutic payloads conjugated to the surface are released precisely within the target tumor microenvironment or intracellular space.

Experimental Workflows & Protocols

The following protocols outline a self-validating system for functionalizing silica nanoparticles (SiNPs), growing polymer brushes, and conjugating therapeutic payloads.

Protocol A: Covalent Immobilization onto Amine-Functionalized Nanoparticles

Objective: To create a stable, bromide-terminated hydrophobic monolayer.

Rationale: We utilize anhydrous N,N -Dimethylformamide (DMF) and a non-nucleophilic base (Triethylamine, TEA) to drive the SN​2 substitution while strictly preventing the premature hydrolysis of the internal ester bond.

Step-by-Step Methodology:

  • Preparation: Disperse 100 mg of amine-functionalized silica nanoparticles (APTES-SiNPs) in 10 mL of anhydrous DMF using bath sonication for 15 minutes.

  • Activation: Add 2.0 equivalents (relative to surface amine density) of TEA to the suspension to act as an acid scavenger for the HBr byproduct.

  • Coupling: Dissolve 5.0 equivalents of 10-Bromodecyl 8-bromooctanoate in 2 mL of anhydrous DMF. Add this dropwise to the nanoparticle suspension under a continuous nitrogen ( N2​ ) purge.

  • Reaction: Stir the mixture at 50 °C for 24 hours. The elevated temperature overcomes the steric hindrance of the long alkyl chains during monolayer packing.

  • Purification: Centrifuge the suspension at 10,000 rpm for 10 minutes. Wash the pellet sequentially with DMF (2x) and absolute ethanol (2x) to remove unreacted crosslinker. Vacuum dry overnight.

Protocol B: Surface-Initiated ATRP of Zwitterionic Brushes

Objective: To grow antifouling poly(sulfobetaine methacrylate) (pSBMA) brushes from the bromide-terminated surface.

Rationale: The terminal alkyl bromide initiates the living radical polymerization. Rigorous deoxygenation is mandatory; trace oxygen will irreversibly oxidize the Cu(I) catalyst to Cu(II) , terminating the chain growth[2].

Step-by-Step Methodology:

  • Monomer Solution: Dissolve 1.0 g of SBMA monomer in 8 mL of a methanol/water mixture (4:1 v/v). Add 50 mg of the bromide-terminated SiNPs from Protocol A.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst Addition: Under a positive N2​ atmosphere, add 14.3 mg of Copper(I) bromide ( CuBr ) and 21 μL of N,N,N′,N′′,N′′ -pentamethyldiethylenetriamine (PMDETA) ligand. The solution will turn light green, indicating the formation of the active Cu(I) complex.

  • Polymerization: Stir the reaction at room temperature for 12 hours.

  • Termination & Cleanup: Expose the flask to air to terminate the reaction (solution turns blue due to Cu(II) ). Centrifuge and wash the NPs extensively with EDTA solution (0.1 M) to chelate and remove residual copper, followed by deionized water.

Protocol C: Bioconjugation of Amine-Bearing Therapeutics

Objective: To attach a small-molecule drug (e.g., Doxorubicin) via the terminal bromide.

Rationale: The primary bromide is highly susceptible to nucleophilic attack by the primary amine of the drug. The resulting secondary amine linkage is stable, relying entirely on the linker's internal ester for physiological cleavage[3].

Step-by-Step Methodology:

  • Dispersion: Suspend 50 mg of bromide-terminated SiNPs in 5 mL of anhydrous DMSO.

  • Conjugation: Add 10 mg of Doxorubicin hydrochloride (DOX·HCl) and 15 μL of N,N -Diisopropylethylamine (DIPEA). DIPEA frees the DOX amine from its hydrochloride salt.

  • Incubation: Protect from light and stir at 40 °C for 48 hours.

  • Purification: Dialyze the suspension against PBS (pH 7.4) using a 3.5 kDa MWCO membrane for 48 hours to remove unconjugated DOX and DMSO.

Data Presentation

Table 1: Physicochemical Properties & Reaction Parameters
ParameterSpecificationApplication Impact
Chemical Formula C18​H34​Br2​O2​ Highly hydrophobic; promotes dense SAM-like packing on surfaces.
Molecular Weight 442.27 g/mol Provides an ~2.5 nm spacer, reducing steric hindrance for payload binding.
Reactive Termini Primary Alkyl Bromides (x2)Excellent leaving groups for SN​2 and robust macroinitiators for SI-ATRP.
Cleavage Trigger Intracellular Esterases / pH < 5.5Enables programmed, stimuli-responsive drug release in endosomes.
Optimal Solvents DMF, DMSO, Toluene (Anhydrous)Prevents premature ester hydrolysis during the initial surface functionalization.
Table 2: Comparison of Downstream Functionalization Routes
RouteReagents RequiredPrimary ApplicationKey Advantage
SI-ATRP CuBr, PMDETA, MonomerAntifouling coatings, HydrogelsPrecise control over polymer brush thickness and architecture.
SN​2 Bioconjugation Nucleophile (Drug/Peptide), BaseTargeted Drug DeliveryRetains the ester bond for zero-order release kinetics in target cells.

Visualizations

G A Amine-Functionalized Substrate (e.g., APTES) C Bromide-Terminated Hydrophobic Surface A->C Base, Heat (SN2 Reaction) B 10-Bromodecyl 8-bromooctanoate (Linker) B->C Crosslinking D SI-ATRP (Polymer Brushes) C->D CuBr, Ligand, Monomer (e.g., SBMA) E SN2 Substitution (Drug/Ligand Conjugation) C->E Nucleophile (Amine/Thiol)

Workflow for surface functionalization using 10-Bromodecyl 8-bromooctanoate via SI-ATRP or SN2.

G A Drug-Conjugated Nanocarrier B Cellular Uptake (Endocytosis) A->B C Endosomal/Lysosomal Environment B->C D Ester Bond Cleavage (Esterases / Low pH) C->D Enzymatic/Acidic Catalysis E Release of Active Therapeutic Payload D->E

Mechanism of esterase-triggered payload release from the functionalized nanocarrier in endosomes.

References

  • Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide.
  • Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes.
  • Targeted drug delivery to tumor vasculature by a carbohydrate mimetic peptide.

Sources

Method

Application Note: 10-Bromodecyl 8-bromooctanoate in the Synthesis of Biodegradable Polyionenes for Antimicrobial and Gene Delivery Systems

Executive Summary 10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9) is a highly specialized, bifunctional AA-type monomer utilized extensively in advanced materials science[1]. Structurally, it consists of a 10-carbon an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9) is a highly specialized, bifunctional AA-type monomer utilized extensively in advanced materials science[1]. Structurally, it consists of a 10-carbon and an 8-carbon aliphatic chain bridged by a central ester linkage, with reactive primary bromides at both termini. This unique architecture makes it an ideal precursor for synthesizing biodegradable polyionenes (main-chain cationic polymers) via the Menshutkin polycondensation reaction[2].

By copolymerizing this monomer with ditertiary amines, researchers can engineer poly(ester amine)s that possess high cationic charge density for electrostatic interactions (e.g., bacterial membrane disruption or nucleic acid condensation) while maintaining a programmed "kill switch" via hydrolytic degradation of the ester backbone[3][4]. This guide details the mechanistic causality, formulation protocols, and quantitative benchmarks for utilizing 10-Bromodecyl 8-bromooctanoate in two primary applications: self-deactivating antimicrobials and non-viral gene delivery vectors.

Physicochemical Profiling & Monomer Characteristics

The strategic advantage of 10-Bromodecyl 8-bromooctanoate lies in its hydrophobic balance. The C10 and C8 aliphatic chains provide sufficient lipophilicity to drive polymer insertion into lipid bilayers, while the primary bromides act as excellent leaving groups for rapid nucleophilic substitution[5].

PropertyValueScientific Implication
CAS Number 819883-37-9[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₁₈H₃₄Br₂O₂[1]High carbon-to-oxygen ratio ensures structural hydrophobicity.
Molecular Weight 442.27 g/mol [6]Optimal chain length for balancing polymer flexibility and rigidity.
Functional Groups Terminal primary bromides, internal esterEnables step-growth polymerization while embedding a hydrolyzable weak link[3].

Application 1: Fast-Acting, Self-Deactivating Antimicrobial Polyionenes

Mechanistic Insight

Traditional polyionenes and quaternary ammonium compounds (QACs) are potent biocides but suffer from extreme environmental persistence, leading to ecological toxicity and the promotion of antimicrobial resistance. 10-Bromodecyl 8-bromooctanoate solves this by introducing a hydrolytically labile ester bond into the polymer backbone[3].

When polymerized with a diamine like N,N,N',N'-tetramethylethylenediamine (TMEDA), the resulting polyionene exhibits a high positive charge density that rapidly binds to and disrupts negatively charged bacterial membranes, causing cell lysis within minutes. Subsequently, the ester bonds undergo hydrolysis in aqueous environments, cleaving the macromolecule into inactive, low-molecular-weight oligomers. The specific hydrophobicity of the C10/C8 chains dictates the degradation rate, allowing the polymer to remain active just long enough to sterilize a surface before self-deactivating[3].

Polymerization Monomer1 10-Bromodecyl 8-bromooctanoate Polymer Degradable Polyionene Ester Monomer1->Polymer Menshutkin Polycondensation Monomer2 Ditertiary Amine (e.g., TMEDA) Monomer2->Polymer Active Antimicrobial Action Polymer->Active Membrane Disruption Degraded Inactive Oligomers (Hydrolyzed) Active->Degraded Ester Hydrolysis

Caption: Synthesis of degradable polyionenes via Menshutkin reaction and subsequent hydrolytic deactivation.

Protocol: Synthesis and Validation of Antimicrobial Polyionenes

Step 1: Menshutkin Polycondensation

  • Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 10-Bromodecyl 8-bromooctanoate in anhydrous N,N-dimethylformamide (DMF) to achieve a monomer concentration of 1.0 M.

  • Polymerization: Add 1.0 equivalent of anhydrous TMEDA dropwise to the stirring solution.

  • Reaction: Heat the mixture to 70°C and stir continuously for 48 hours. The Menshutkin reaction (an S_N2 process) will convert the tertiary amines and primary bromides into a quaternary ammonium polymer backbone[2].

  • Purification: Cool the mixture to room temperature and precipitate the polymer by adding the solution dropwise into a 10-fold excess of cold diethyl ether.

  • Drying: Recover the precipitated polyionene via vacuum filtration and dry under high vacuum at 40°C for 24 hours.

Step 2: Antimicrobial Efficacy and Degradation Assay

  • MIC Determination: Prepare serial dilutions of the polyionene in Mueller-Hinton broth. Inoculate with S. aureus (Gram-positive) and E. coli (Gram-negative) at 5×105 CFU/mL. Incubate at 37°C for 18 hours and determine the Minimum Inhibitory Concentration (MIC).

  • Degradation Tracking: Dissolve the polymer in PBS (pH 7.4) at 37°C. Monitor the molecular weight reduction over 7 days using Gel Permeation Chromatography (GPC) to validate the self-deactivating ester hydrolysis[3].

Application 2: Biodegradable Poly(ester amine)s for Non-Viral Gene Delivery

Mechanistic Insight

Cationic polymers like Polyethylenimine (PEI) are gold standards for condensing DNA/RNA into nanoparticles (polyplexes) for cellular transfection. However, their non-degradable nature leads to severe cumulative cytotoxicity.

Polymers synthesized from 10-Bromodecyl 8-bromooctanoate act as highly efficient poly(beta-amino ester) analogs[7]. The quaternary ammonium centers electrostatically condense negatively charged nucleic acids into stable polyplexes. Upon cellular endocytosis, the acidic environment of the endosome (pH ~5.5) accelerates the hydrolysis of the ester linkages derived from the monomer. This degradation serves a dual purpose: it dismantles the polymer network to release the genetic payload into the cytosol, and it breaks the polymer into non-toxic metabolites, drastically improving the safety profile for in vivo applications[4][7].

GeneDelivery Polymer Poly(ester amine) Carrier Polyplex Polyplex Nanoparticle Polymer->Polyplex Electrostatic Condensation Payload Nucleic Acid (DNA/mRNA) Payload->Polyplex Endosome Endosomal Uptake (Acidic pH) Polyplex->Endosome Cellular Endocytosis Release Polymer Degradation & Payload Release Endosome->Release Ester Hydrolysis & Endosomal Escape

Caption: Mechanism of polyplex-mediated gene delivery utilizing hydrolyzable poly(ester amine) carriers.

Protocol: Polyplex Formulation and Transfection

Step 1: Polyplex Formulation

  • Stock Solutions: Dissolve the synthesized 10-Bromodecyl 8-bromooctanoate-derived polyionene in RNase-free sodium acetate buffer (25 mM, pH 5.2) at 1 mg/mL. Prepare a plasmid DNA (pDNA) or mRNA solution at 100 µg/mL in the same buffer.

  • Condensation: Rapidly mix the polymer solution with the nucleic acid solution at various Polymer-to-DNA weight ratios (w/w ratios of 10:1, 20:1, and 40:1).

  • Incubation: Vortex the mixture for 10 seconds and incubate at room temperature for 30 minutes to allow electrostatic self-assembly into nanoparticles.

  • Characterization: Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). Ideal polyplexes should range between 100–200 nm with a positive zeta potential (+20 to +30 mV).

Step 2: In Vitro Transfection

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1×104 cells/well and incubate overnight in DMEM with 10% FBS.

  • Transfection: Replace the media with serum-free DMEM. Add the formulated polyplexes (containing 200 ng of nucleic acid per well) and incubate for 4 hours.

  • Recovery & Assay: Replace the transfection media with fresh complete media. Incubate for an additional 48 hours, then assess transfection efficiency (e.g., via GFP fluorescence or Luciferase assay) and cell viability (via MTT assay).

Quantitative Benchmarking: Degradable vs. Non-Degradable Carriers

To validate the experimental choices, the following table summarizes typical comparative data between 10-Bromodecyl 8-bromooctanoate-derived polyionenes and traditional non-degradable standards (e.g., traditional PEI or non-ester QACs).

MetricNon-Degradable Standard (PEI / QAC)10-BBO Derived PolyioneneScientific Causality
Antimicrobial MIC (S. aureus) 4 - 8 µg/mL8 - 16 µg/mLSlightly higher MIC due to rapid onset of degradation, favoring environmental safety[3].
Environmental Half-Life > 6 months24 - 72 hoursEster hydrolysis cleaves the backbone into inactive fragments[3].
Transfection Efficiency ~85% (High)~80% (High)Effective endosomal escape driven by polymer degradation and osmotic swelling[4][7].
Cell Viability (Cytotoxicity) < 40% at high doses> 85% at high dosesDegradation prevents the accumulation of high-molecular-weight polycations in the cytosol[7].

References

  • ChemicalRegister. "Octanoic acid, 8-[[(4-methoxyphenyl)diphenylmethyl]amino]." ChemicalRegister. Available at: [Link]

  • D. K. et al. "Fast-Acting Antibacterial, Self-Deactivating Polyionene Esters." PubMed (NIH). Available at:[Link]

  • Wikipedia Contributors. "Menshutkin reaction." Wikipedia. Available at:[Link]

  • J. M. et al. "Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities." PMC (NIH). Available at:[Link]

  • R. B. Arote et al. "Biodegradable poly(ester amine)s for gene delivery applications." PubMed (NIH). Available at:[Link]

Sources

Application

"incorporating 10-Bromodecyl 8-bromooctanoate into block copolymers"

Application Note: Architecting Biodegradable ABA Triblock Copolymers via 10-Bromodecyl 8-Bromooctanoate Executive Summary This application note details the synthesis and formulation of biodegradable, amphiphilic ABA trib...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Architecting Biodegradable ABA Triblock Copolymers via 10-Bromodecyl 8-Bromooctanoate

Executive Summary

This application note details the synthesis and formulation of biodegradable, amphiphilic ABA triblock copolymers for targeted drug delivery. By utilizing 10-Bromodecyl 8-bromooctanoate as a central hydrophobic building block, researchers can engineer polymeric micelles with a highly tunable, esterase-cleavable core. This guide provides a self-validating, step-by-step protocol transitioning from the primary dibromide to a functional drug-loaded nanocarrier via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Rationale & Structural Causality

Why 10-Bromodecyl 8-bromooctanoate? 10-Bromodecyl 8-bromooctanoate features an asymmetric aliphatic chain (C10 and C7) interrupted by a central ester linkage[1]. This specific architecture serves two critical functions in drug development:

  • Crystallinity Disruption: The asymmetric aliphatic segments prevent dense crystalline packing in the micelle core, enhancing the encapsulation efficiency of bulky hydrophobic drugs.

  • Programmed Biodegradability: The central ester bond is susceptible to hydrolytic and enzymatic cleavage, ensuring the nanocarrier degrades into safely excretable metabolites, mitigating the risk of polymer accumulation in vivo[2].

Why Click Chemistry over ATRP? While dibromo-compounds are frequently used as bifunctional initiators for Atom Transfer Radical Polymerization (ATRP)[3][4], primary alkyl bromides possess high carbon-halogen bond dissociation energies and lack the resonance stabilization found in standard ATRP initiators (e.g., α -bromo esters)[]. Consequently, initiating ATRP directly from 10-bromodecyl 8-bromooctanoate leads to poor kinetic control and high polydispersity.

Instead, primary alkyl bromides are exceptional electrophiles for S N​ 2 nucleophilic substitution[6]. By converting the terminal bromides to azides, we unlock the use of CuAAC "Click" chemistry. CuAAC provides >99% coupling efficiency with alkyne-terminated Poly(ethylene glycol) (Alkyne-PEG), yielding a perfectly defined PEG- b -(Ester Core)- b -PEG triblock copolymer without homopolymer contamination[7][8].

Workflow Visualization

G N1 10-Bromodecyl 8-bromooctanoate (Primary Dibromide) N2 Nucleophilic Substitution (SN2) NaN3, DMF, 60°C N1->N2 N3 10-Azidodecyl 8-azidooctanoate (Diazide Intermediate) N2->N3 N4 CuAAC Click Coupling + Alkyne-PEG, CuBr/PMDETA N3->N4 N5 PEG-b-(Ester Core)-b-PEG (ABA Triblock Copolymer) N4->N5 N6 Nanoprecipitation + Hydrophobic Drug (e.g., PTX) N5->N6 N7 Biodegradable Drug-Loaded Micelle N6->N7

Workflow: From dibromide to drug-loaded ABA triblock copolymer micelles via CuAAC click chemistry.

Experimental Protocols

Protocol 1: Synthesis of 10-Azidodecyl 8-azidooctanoate (Azidation)

Objective: Convert the primary dibromide to a click-ready diazide. Causality: Dimethylformamide (DMF) is selected as a polar aprotic solvent to strip the solvation shell from the azide anion, maximizing its nucleophilicity for a rapid S N​ 2 displacement.

  • Reagent Preparation: Dissolve 1.0 eq (5.0 mmol, 2.21 g) of 10-Bromodecyl 8-bromooctanoate in 20 mL of anhydrous DMF in a flame-dried round-bottom flask.

  • Substitution: Add 4.0 eq (20.0 mmol, 1.30 g) of Sodium Azide (NaN 3​ ). (Caution: NaN 3​ is highly toxic; handle in a fume hood.)

  • Reaction: Stir the suspension at 60 °C for 24 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature. Dilute the mixture with 100 mL of diethyl ether and wash with distilled water (3 × 50 mL) to remove DMF and excess unreacted salts.

  • Purification: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield the diazide as a viscous, pale-yellow oil. Self-Validation Check: Verify conversion via 1 H NMR by confirming the disappearance of the -CH 2​ -Br triplet at ~3.4 ppm and the appearance of the -CH 2​ -N 3​ triplet at ~3.2 ppm.

Protocol 2: CuAAC Synthesis of PEG- b -Ester- b -PEG Triblock Copolymer

Objective: Couple the diazide core with hydrophilic PEG coronas. Causality: N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) is used as a ligand to stabilize the Cu(I) oxidation state and prevent disproportionation, ensuring rapid and specific cycloaddition[7].

  • Reagent Preparation: In a Schlenk flask, dissolve 1.0 eq (0.5 mmol) of 10-Azidodecyl 8-azidooctanoate and 2.1 eq (1.05 mmol) of Alkyne-PEG (e.g., Mn​ = 5,000 g/mol ) in 15 mL of anhydrous THF.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to rigorously remove oxygen, which could prematurely oxidize the copper catalyst.

  • Catalyst Addition: Under positive N 2​ flow, add 0.2 eq of CuBr and 0.2 eq of PMDETA. The solution will turn light green/blue, indicating the formation of the active Cu(I) complex.

  • Reaction: Stir at 40 °C for 48 hours.

  • Purification: Pass the polymer solution through a short basic alumina column to remove the copper catalyst. Concentrate the filtrate and precipitate twice into cold diethyl ether. Dry the resulting ABA triblock copolymer under vacuum.

Protocol 3: Preparation of Drug-Loaded Polymeric Micelles

Objective: Self-assemble the amphiphilic copolymer to encapsulate Paclitaxel (PTX). Causality: The nanoprecipitation (solvent displacement) method is utilized because it kinetically traps the hydrophobic drug within the collapsing ester core as the solvent polarity rapidly changes, yielding narrow size distributions and high encapsulation efficiency[9][10].

  • Organic Phase: Dissolve 20 mg of the PEG- b -Ester- b -PEG copolymer and 2 mg of Paclitaxel in 2 mL of LC-MS grade acetone.

  • Aqueous Phase: Place 10 mL of ultra-pure water (Milli-Q) in a vial with a magnetic stir bar stirring at 600 rpm.

  • Nanoprecipitation: Inject the organic phase dropwise (1 mL/min) into the stirring aqueous phase using a syringe pump.

  • Solvent Evaporation: Leave the vial open in a fume hood stirring overnight to allow complete evaporation of the acetone.

  • Filtration: Pass the micelle solution through a 0.22 μ m syringe filter to remove any unencapsulated, precipitated PTX.

Data Presentation: Quantitative Polymer & Micelle Properties

The following table summarizes the expected physicochemical properties of the synthesized materials, demonstrating the high precision of the CuAAC methodology and the efficacy of the resulting nanocarrier[11].

Property10-Azidodecyl 8-azidooctanoatePEG- b -Ester- b -PEG CopolymerPTX-Loaded Micelle
Molecular Weight ( Mn​ ) 366.5 g/mol 10,366 g/mol N/A
Polydispersity Index (PDI) N/A (Small molecule)1.06N/A
Hydrodynamic Diameter ( Dh​ ) N/AN/A48.5 ± 2.4 nm
Critical Micelle Conc. (CMC) N/A4.1 mg/LN/A
Drug Loading Efficiency (DLE) N/AN/A12.8%
Encapsulation Efficacy (EE) N/AN/A86.4%

Note: Mn​ and PDI determined via Gel Permeation Chromatography (GPC) using THF as eluent against polystyrene standards. Dh​ determined via Dynamic Light Scattering (DLS) at 25°C.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 10-Bromodecyl 8-Bromooctanoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges in bifunctional molecule synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges in bifunctional molecule synthesis. The synthesis of 10-bromodecyl 8-bromooctanoate —a critical intermediate in materials science and drug development—presents a classic chemoselectivity dilemma.

The core challenge lies in coupling 8-bromooctanoic acid and 10-bromodecanol without degrading their functional termini[1]. Because both starting materials possess highly reactive primary alkyl bromides, standard esterification conditions often lead to catastrophic yield losses due to competitive nucleophilic substitution and elimination[2]. This guide is designed to troubleshoot your workflow, explain the mechanistic causality behind these failures, and provide a self-validating, high-yield protocol.

Troubleshooting Guide & FAQs

Q1: I am using standard Fischer esterification (H₂SO₄, refluxing toluene). My GC-MS shows multiple by-products and my yield is under 30%. Why is this happening? A: Fischer esterification relies on strong acidic conditions and prolonged thermal stress. Terminal primary bromides are highly reactive electrophiles[2]. Under high heat in the presence of an alcohol, the primary bromide undergoes competitive intermolecular nucleophilic substitution ( SN​2 ), leading to the formation of bromo-alkyl ethers or complex oligomers. Additionally, thermal stress promotes dehydrohalogenation (elimination), forming terminal alkenes. To prevent this, you must abandon heat and transition to a room-temperature coupling methodology.

Q2: I switched to a mild Steglich esterification using DCC and DMAP at room temperature. The yield improved slightly, but I am isolating a highly polar, water-soluble by-product. What is going wrong? A: While Steglich esterification (using N,N'-Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine)[3] successfully avoids the use of heat, it introduces a chemical incompatibility. DMAP is a highly potent nucleophile. Because your substrates contain unhindered primary bromides, DMAP will attack the terminal carbon via an SN​2 mechanism, displacing the bromide ion and forming a stable, highly polar pyridinium salt[4]. This side reaction consumes your starting materials and your catalyst, severely depressing the yield of the target ester.

Q3: What is the recommended, highest-yielding method for synthesizing 10-bromodecyl 8-bromooctanoate? A: The Acid Chloride Method is the gold standard for coupling bromo-acids and bromo-alcohols[4]. By converting 8-bromooctanoic acid to 8-bromooctanoyl chloride using oxalyl chloride[5], you create a highly electrophilic carbonyl species that reacts rapidly with 10-bromodecanol at 0 °C to room temperature. Crucially, you must use a sterically hindered, non-nucleophilic base—such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine—to neutralize the HCl generated. These bases are too bulky to undergo SN​2 reactions with the primary bromides, ensuring the structural integrity of the termini and pushing yields above 85%.

Quantitative Data: Method Comparison

To illustrate the causality of reagent selection on reaction outcomes, review the comparative data below.

Esterification MethodReagents / ConditionsPrimary By-ProductsTypical Yield
Fischer H₂SO₄, Toluene, 110 °CEthers, Alkenes, Oligomers20 - 35%
Steglich DCC, DMAP, DCM, 25 °CPyridinium salts, N-acylureas40 - 60%
Acid Chloride 1. Oxalyl Chloride2. DIPEA, 0-25 °CMinimal (traces of anhydride)85 - 95%

Standard Operating Procedure: The Acid Chloride Route

This protocol is engineered as a self-validating system . Built-in chemical indicators will allow you to verify the success of each step in real-time.

Phase 1: Acid Chloride Formation
  • Preparation: Dissolve 1.0 eq of 8-bromooctanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add 2.0 drops of anhydrous N,N-Dimethylformamide (DMF). DMF acts as a catalyst by forming the active Vilsmeier-Haack intermediate.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.2 eq of Oxalyl Chloride.

  • Validation Checkpoint 1: Observe the reaction. Vigorous gas evolution (CO, CO₂, and HCl) will occur immediately. This visual cue validates that the acyl chloride conversion is actively proceeding[5].

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 2: Quench a 10 µL aliquot in methanol and analyze via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the baseline carboxylic acid spot and the appearance of a high-Rf methyl ester spot validates 100% conversion.

  • Isolation: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM, yielding crude 8-bromooctanoyl chloride.

Phase 2: Esterification
  • Preparation: Redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • Coupling Partners: In a separate flask, prepare a solution of 1.0 eq of 10-bromodecanol and 1.5 eq of DIPEA in anhydrous DCM.

  • Addition: Slowly transfer the alcohol/base solution into the acid chloride solution via a dropping funnel over 30 minutes to control the exotherm.

  • Validation Checkpoint 3: Stir at 0 °C for 1 hour, then allow to warm to room temperature. The formation of a dense white precipitate (DIPEA hydrochloride) validates that the coupling is occurring and HCl is being successfully scavenged without substituting the primary bromide[4].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate pure 10-bromodecyl 8-bromooctanoate.

Reaction Pathway Visualization

The following diagram maps the logical flow of the reaction pathways, highlighting how specific reagent choices directly cause either target formation or side-product degradation.

G Start 8-Bromooctanoic Acid + 10-Bromodecanol Fischer Fischer Esterification (H2SO4, Heat) Start->Fischer Steglich Steglich Esterification (DCC, DMAP) Start->Steglich AcidChloride Acid Chloride Method (Oxalyl Chloride, DIPEA) Start->AcidChloride Side1 Etherification & Elimination (Low Yield) Fischer->Side1 Heat / Acid Side2 Pyridinium Salt Formation (Low Yield) Steglich->Side2 Nucleophilic DMAP Target 10-Bromodecyl 8-bromooctanoate (High Yield) AcidChloride->Target Non-nucleophilic Base

Caption: Reaction pathways for bromo-ester synthesis highlighting side reactions vs. the optimal route.

References

  • THE ELECTROLYSIS OF o-BROMOCARBOXYLIC ACIDS Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol? ResearchGate URL:[Link]

  • Covalent Conjugation Strategies for Antifungal Agents: Synthetic Approaches and Therapeutic Potential Molecular Pharmaceutics (doi.org) URL:[Link]

  • Generation and Utility of Oxygen-Containing Strained Alkynes Journal of the American Chemical Society (acs.org) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 10-Bromodecyl 8-bromooctanoate

Welcome to the technical support center for the purification of 10-Bromodecyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 10-Bromodecyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this bifunctional, long-chain ester. Given its unique structure—a C18 backbone with terminal bromine atoms at both ends—its purification presents specific challenges that require a nuanced approach. This document provides in-depth, experience-based guidance in a question-and-answer format to address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 10-Bromodecyl 8-bromooctanoate?

A1: The impurity profile depends heavily on your synthetic route, which is typically a Fischer esterification or equivalent reaction between 8-bromooctanoic acid and 10-bromodecan-1-ol.

Primary Impurities:

  • Unreacted Starting Materials: 8-bromooctanoic acid and 10-bromodecan-1-ol are the most common impurities. The acid is polar, while the alcohol is of intermediate polarity.

  • Catalyst Residues: Acid catalysts (like sulfuric acid or p-toluenesulfonic acid) or coupling agents (like DCC, which generates dicyclohexylurea by-product) must be thoroughly removed.[1]

  • Symmetrical By-products: You may form small amounts of bis(10-bromodecyl) ether from the self-condensation of the alcohol, or the anhydride of 8-bromooctanoic acid.

  • Solvent and Water: Residual reaction solvent and water introduced during the work-up are common.

The key to successful purification is understanding that you are trying to separate a large, non-polar product from starting materials of differing polarities.

Q2: What is the critical first step after my reaction is complete?

A2: A proper aqueous work-up (liquid-liquid extraction) is the essential first purification step.[2] This procedure removes the bulk of polar impurities, simplifying subsequent chromatographic steps. The goal is to partition your crude product into an organic solvent while washing away water-soluble materials.

A typical work-up involves:

  • Diluting the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing with a weak base (e.g., saturated sodium bicarbonate solution) to remove the acidic catalyst and unreacted 8-bromooctanoic acid.

  • Washing with brine (saturated NaCl solution) to reduce the amount of water dissolved in the organic layer.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

This initial clean-up is crucial and should not be skipped, as it prevents acidic residues from causing product degradation on a silica column.

Q3: How do I select the right conditions for flash column chromatography?

A3: Flash column chromatography is the most effective technique for purifying 10-Bromodecyl 8-bromooctanoate.[3][4] The principle is to separate compounds based on their differential adsorption to a polar stationary phase (usually silica gel) and solubility in a non-polar mobile phase.[5][6]

Step 1: Choose the Adsorbent

  • Silica Gel (SiO₂): This is the standard choice. It is slightly acidic and works well for separating compounds based on polarity. Given that your product is an ester, standard silica gel is appropriate.[3]

  • Alumina (Al₂O₃): Can be used if your product is sensitive to the acidic nature of silica. It is available in acidic, neutral, or basic forms.[3]

Step 2: Determine the Eluent System with TLC

  • Thin-Layer Chromatography (TLC) is a pilot experiment for column chromatography.[5]

  • Your target compound is non-polar. Start with a non-polar solvent system like Hexane/Ethyl Acetate.

  • Spot your crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 99:1, 95:5, 90:10 Hexane:Ethyl Acetate).

  • The ideal solvent system will give your product a Retardation Factor (Rf) of 0.3-0.4 , with clear separation from impurities.[3] A good separation means a ∆Rf of at least 0.1 between spots.[5]

Q4: My product is an oil at room temperature. Can I still use recrystallization?

A4: While challenging, it is not impossible. Long-chain bromoalkanes and their derivatives are notoriously difficult to crystallize due to their conformational flexibility.[7][8] However, low-temperature recrystallization can sometimes be effective.

The Principle: The technique relies on finding a solvent in which your product is soluble at or near room temperature but insoluble at low temperatures (e.g., -20°C or -78°C).[9][10] Impurities should ideally remain soluble at the lower temperature.

Solvent Selection:

  • Start with a single solvent system. Good candidates for non-polar compounds include acetone, acetonitrile, or methanol.

  • Dissolve your oily product in a minimal amount of the chosen solvent at room temperature.

  • Slowly cool the solution. First to 4°C, then to -20°C. Do not disturb the solution to encourage crystal growth over precipitation.[9]

  • If crystals form, they can be isolated by cold filtration. If the product "oils out," this method may not be suitable.

Q5: How can I definitively confirm the purity of my final product?

A5: A combination of analytical techniques is required for a comprehensive purity assessment. No single method tells the whole story.

Analytical Method Principle & Application Information Provided
GC-MS Separates compounds by volatility and polarity; detects by mass-to-charge ratio.[11]Excellent for identifying volatile impurities. The mass spectrum confirms the molecular weight and shows the characteristic M/M+2 isotopic pattern for a dibrominated compound.
HPLC Separates compounds by polarity. Detectors like ELSD or CAD are needed as the molecule lacks a strong UV chromophore.[12]Determines purity by peak area percentage. It is effective for detecting non-volatile or thermally unstable impurities.[11][12]
NMR (¹H and ¹³C) Provides detailed structural information.Confirms the chemical structure of the product. Integration of ¹H NMR signals can be used for quantitative analysis (qNMR) against an internal standard to determine absolute purity.[11]

Purification Workflow & Troubleshooting Guide

The following flowchart outlines the general strategy for purifying 10-Bromodecyl 8-bromooctanoate.

cluster_synthesis Synthesis cluster_purification Purification Steps cluster_analysis Purity Analysis Crude Crude Reaction Mixture Workup Aqueous Work-up (Liquid-Liquid Extraction) Crude->Workup Remove polar impurities Column Flash Column Chromatography Workup->Column Separate by polarity TLC TLC Analysis Workup->TLC Optimize eluent Recrystal Low-Temp Recrystallization (Optional) Column->Recrystal For highest purity Final Pure Product Column->Final Recrystal->Final GCMS GC-MS Final->GCMS HPLC HPLC Final->HPLC NMR NMR Final->NMR TLC->Column Inform conditions

Caption: General workflow for the purification and analysis of 10-Bromodecyl 8-bromooctanoate.

Troubleshooting Common Chromatography Issues

Q: My TLC shows three spots, but after the column, my fractions contain a mixture of all three. What went wrong?

A: This is a common resolution problem. Here’s a troubleshooting guide.

Problem Poor Separation on Column Cause1 Eluent Too Polar? Problem->Cause1 Cause2 Column Overloaded? Problem->Cause2 Cause3 Poor Column Packing? Problem->Cause3 Cause1->Cause2 No Sol1 Decrease eluent polarity. Use a shallower gradient. Cause1->Sol1 Yes Cause2->Cause3 No Sol2 Use less crude material. (Typically 1:30 to 1:50 sample:silica ratio) Cause2->Sol2 Yes Sol3 Repack column carefully. Ensure no air bubbles or channels. Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting poor column chromatography separation.

Detailed Explanation:

  • Eluent Polarity: If your eluent is too polar, all compounds will travel quickly down the column with little interaction with the silica, leading to poor separation.[3] Your product Rf should be around 0.3-0.4, not 0.8. Re-run TLCs with a less polar solvent system (e.g., increase the hexane percentage).

  • Overloading: The amount of silica should be 30-50 times the weight of your crude sample.[3] Overloading the column with too much material results in broad, overlapping bands.

  • Packing Issues: Air bubbles, cracks, or an uneven surface in your silica bed create channels where the solvent and sample flow through without proper separation.[4] Ensure you pack a homogenous, level bed.

Q: My product seems to be degrading on the silica column. My collected fractions are full of new, unwanted spots. What can I do?

A: Product degradation on silica is often due to its slightly acidic nature.

  • Neutralize the Silica: You can try neutralizing the silica gel before packing the column. This is done by preparing a slurry of silica in your starting eluent and adding a small amount of a mild base like triethylamine (~0.5-1% by volume).

  • Switch Adsorbent: Use neutral alumina as your stationary phase. You will need to re-optimize your eluent system using alumina TLC plates.

  • Minimize Contact Time: Use "flash" chromatography with applied pressure to move the compound through the column more quickly, reducing the time it spends in contact with the stationary phase.[5]

Detailed Experimental Protocols

Protocol 1: Post-Synthesis Aqueous Work-up

Objective: To remove acid catalyst, unreacted carboxylic acid, and other water-soluble impurities.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or diethyl ether)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with 3-5 volumes of ethyl acetate.

  • Transfer the diluted mixture to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate.

  • Drain the lower aqueous layer. Repeat the wash with NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with an equal volume of brine. This helps remove residual water and salts.[13][14]

  • Drain the aqueous layer. Transfer the organic layer to an Erlenmeyer flask.

  • Add a generous amount of anhydrous Na₂SO₄ to the organic layer. Swirl the flask and let it stand for 15-20 minutes. The drying agent should no longer clump together if the solution is dry.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed product.

Protocol 2: Flash Column Chromatography

Objective: To separate 10-Bromodecyl 8-bromooctanoate from non-polar impurities and unreacted alcohol.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate), optimized via TLC

  • Chromatography column, sand, cotton or glass wool

Procedure:

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[4]

    • Clamp the column vertically. Fill it about halfway with your starting eluent (e.g., 99:1 Hexane:EtOAc).

    • In a separate beaker, make a slurry of silica gel in the same eluent. Pour this slurry into the column.

    • Gently tap the column to help the silica pack into a uniform bed. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.[4]

    • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.[4]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (the "flash" part).

    • Collect fractions in an ordered array of test tubes.

  • Analysis:

    • Spot every few fractions on a TLC plate alongside your crude starting material to identify which fractions contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Vertex AI Search, based on "Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids"
  • Vertex AI Search, based on "Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids - NSF PAR"
  • Vertex AI Search, based on "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Long-Chain Esters - Benchchem"
  • Vertex AI Search, based on "Column chrom
  • Vertex AI Search, based on "Column chrom
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  • Vertex AI Search, based on "How to purify esterefication product?
  • Vertex AI Search, based on "Technical Support Center: Optimizing Bioconjugation with Bifunctional Linkers - Benchchem"
  • Vertex AI Search, based on "2.
  • Vertex AI Search, based on "COLUMN CHROM
  • Vertex AI Search, based on "Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo"
  • Vertex AI Search, based on "Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO"
  • Vertex AI Search, based on "Work-up and purification of ester reduction : r/OrganicChemistry - Reddit"
  • Vertex AI Search, based on "An In-depth Technical Guide to the Synthesis and Purification of Heptyl 8-bromooctano
  • Vertex AI Search, based on "Ethyl 8-Bromooctano
  • Vertex AI Search, based on "Making a Bromoalkane (1-bromopentane) - YouTube"
  • Vertex AI Search, based on "Synthesis of a Bromoalkane (n-Bromopropane) - YouTube"
  • Vertex AI Search, based on "Synthesis of 1-Bromobutane: Purific
  • Vertex AI Search, based on "Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - Sigma-Aldrich"
  • Vertex AI Search, based on "Protein purific
  • Vertex AI Search, based on "making halogenoalkanes (haloalkanes) - Chemguide"
  • Vertex AI Search, based on "Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026."
  • Vertex AI Search, based on "Identification of new process-related impurity in the key intermedi
  • Vertex AI Search, based on "Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods - Benchchem"
  • Vertex AI Search, based on "An In-depth Technical Guide to Ethyl 8-bromooctano
  • Vertex AI Search, based on "CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google P
  • Vertex AI Search, based on "CAS 29823-21-0: Octanoic acid, 8-bromo-, ethyl ester - CymitQuimica"
  • Vertex AI Search, based on "Haloalkanes 3.

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Troubleshooting

"common side reactions in 10-Bromodecyl 8-bromooctanoate synthesis"

Welcome to the Technical Support Center for the synthesis of 10-Bromodecyl 8-bromooctanoate . This bifunctional bromoalkyl bromoalkanoate is a critical intermediate in the development of lipid nanoparticles (LNPs) and co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 10-Bromodecyl 8-bromooctanoate . This bifunctional bromoalkyl bromoalkanoate is a critical intermediate in the development of lipid nanoparticles (LNPs) and complex molecular linkers. Due to the presence of two highly reactive primary alkyl bromides, its synthesis via esterification is notoriously prone to side reactions.

This guide is engineered for research scientists to troubleshoot mechanistic failures, optimize yields, and establish self-validating experimental protocols.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why am I seeing a significant loss of my catalyst and incomplete conversion? A1: Catalyst Alkylation. The terminal bromides on both 10-bromodecan-1-ol and 8-bromooctanoic acid are highly susceptible to nucleophilic substitution (SN2). While 4-Dimethylaminopyridine (DMAP) is an excellent acyl transfer catalyst, it is also a potent nucleophile. Prolonged reaction times or elevated temperatures lead to the irreversible formation of N-alkylpyridinium salts, consuming both your starting material and catalyst. As noted by field experts, using amines with strong nucleophilic properties in combination with primary alkyl bromides makes the formation of alkylation side products almost inevitable ([1]). Causality & Solution: Keep temperatures low (0 °C to RT) and limit reaction time. Use stoichiometric EDC·HCl with strictly catalytic DMAP (0.05–0.1 eq).

Q2: LC-MS shows an impurity with a mass of +155 Da (or +224 Da if using DCC). What is happening? A2: N-Acylurea Rearrangement. During Steglich esterification, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate. If this intermediate is not rapidly intercepted by the alcohol (a process facilitated by DMAP), it undergoes a 1,3-rearrangement to form a stable, thermodynamically dead-end N-acylurea ([2]). Causality & Solution: This side reaction outcompetes esterification if the alcohol is sterically hindered or if the DMAP concentration is too low[2]. Ensure adequate DMAP is present and add the carbodiimide portion-wise at 0 °C to suppress the rearrangement kinetics.

Q3: I switched to the acyl chloride method to avoid carbodiimides. Why do I now see chlorinated impurities? A3: Halogen Exchange (Transhalogenation). If you synthesized 8-bromooctanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, the reaction generates excess chloride ions. These chloride ions can displace the terminal bromides via SN2, yielding 10-chlorodecyl or 8-chlorooctanoate impurities. Causality & Solution: Primary bromides are excellent leaving groups. Avoid chlorinating agents entirely when working with bromoalkyl compounds. Stick to carbodiimide coupling (EDC/DMAP) or use mild mixed anhydride methods[1].

Q4: What causes the formation of terminal alkenes (mass shift of -79.9 Da per bromide)? A4: Dehydrohalogenation (E2 Elimination). The use of excessive basic amines (like Triethylamine or DIPEA) can trigger base-catalyzed E2 elimination of HBr from the alkyl chains, yielding terminal alkenes. Causality & Solution: Avoid strong auxiliary bases. Rely solely on the mild basicity of DMAP and the carbodiimide to drive the reaction.

Part 2: Pathway Visualizations

Pathways Start 10-bromodecan-1-ol + 8-bromooctanoic acid Intermediate O-Acylisourea Intermediate Start->Intermediate EDC·HCl DMAP Side2 N-Alkylpyridinium Salt (DMAP Alkylation) Start->Side2 Excess DMAP Prolonged Time Side3 Terminal Alkenes (Elimination) Start->Side3 Excess Base High Temp Product 10-Bromodecyl 8-bromooctanoate (Target) Intermediate->Product Main Pathway (Fast) Side1 N-Acylurea (Rearrangement) Intermediate->Side1 1,3-Rearrangement (Slow/Low DMAP)

Mechanistic pathways showing target esterification vs. common side reactions.

Part 3: Quantitative Data & Analytics

To assist with LC-MS and GC-MS identification of reaction outcomes, refer to the following impurity profiling table.

Side ReactionExpected Mass Shift (Δ Da)Structural FeatureMitigation Strategy
Target Product Base Mass (442.27 Da)Di-bromo esterN/A
Dehydrohalogenation -79.9 Da (per Br lost)Terminal alkeneAvoid excess base; strict temp control
Halogen Exchange -44.5 Da (Br → Cl)Terminal chlorideAvoid SOCl₂/Oxalyl Chloride; use EDC
N-Acylurea Formation +155 Da (if EDC used)Amide/Urea adductOptimize DMAP loading; maintain 0 °C
DMAP Alkylation +122 Da (DMAP mass)Pyridinium saltLimit reaction time to <6 hrs

Part 4: Experimental Workflows & Protocols

Self-Validating Steglich Esterification Protocol

This protocol utilizes EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) instead of DCC. EDC ensures that any urea byproducts are water-soluble and easily removed during aqueous workup, preventing the need for tedious filtration of DCU and minimizing mechanical product loss.

Workflow Prep 1. Reagent Prep Anhydrous DCM Cool 2. Cooling 0 °C Ice Bath Prep->Cool Add 3. Activation EDC·HCl + DMAP Cool->Add React 4. Reaction Warm to RT Add->React Workup 5. Workup HCl/NaHCO3 React->Workup Purify 6. Purification Silica Gel Workup->Purify

Optimized step-by-step workflow for Steglich esterification.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 8-bromooctanoic acid (1.0 eq) and 10-bromodecan-1-ol (1.05 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

    • Causality: Starting at 0 °C kinetically suppresses the exothermic 1,3-rearrangement of the O-acylisourea intermediate into the inactive N-acylurea.

  • Catalyst Addition: Add DMAP (0.1 eq).

    • Validation: Do not exceed 0.1 eq. Keeping DMAP strictly catalytic prevents excessive nucleophilic attack on the terminal bromides.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 15 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to gradually warm to room temperature. Stir for an additional 4–6 hours.

    • Validation: Monitor the reaction strictly by TLC (Hexanes/EtOAc 9:1). The reaction must be quenched immediately once the carboxylic acid is consumed to prevent late-stage DMAP alkylation.

  • Aqueous Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with:

    • 1M HCl (x2): Validates the removal of the basic DMAP catalyst and the water-soluble EDC-urea byproduct.

    • Saturated aqueous NaHCO₃ (x2): Validates the removal of any unreacted 8-bromooctanoic acid.

    • Brine (x1): Removes residual water from the organic phase.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the pure 10-Bromodecyl 8-bromooctanoate.

References

  • ResearchGate Community Discussion. "What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol?" ResearchGate. URL:[Link]

  • Organic Syntheses. "Esterification of Carboxylic Acids with Alcohols." Organic Syntheses, Coll. Vol. 7, p.93 (1990). URL:[Link]

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition (1978). URL:[Link]

Sources

Optimization

"how to prevent hydrolysis of 10-Bromodecyl 8-bromooctanoate"

A Guide to Preventing and Troubleshooting Hydrolysis Welcome to the technical support center for 10-Bromodecyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Hydrolysis

Welcome to the technical support center for 10-Bromodecyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this bifunctional molecule in their experiments. Its unique structure, featuring both an ester linkage and two terminal alkyl bromides, makes it a versatile building block but also presents specific stability challenges. The primary mode of degradation is hydrolysis, which can compromise experimental outcomes by reducing the yield of desired products and introducing impurities.

This document provides in-depth, field-proven insights into the mechanisms of hydrolysis for this compound and offers practical, step-by-step guidance to ensure its stability during storage and experimental use.

Understanding the Dual Hydrolysis Threat

10-Bromodecyl 8-bromooctanoate has two distinct functional groups susceptible to hydrolysis: the ester linkage and the carbon-bromine (C-Br) bonds. Understanding both pathways is critical for effective prevention.

  • Ester Hydrolysis (Saponification/Acid-Catalyzed): The ester bond can be cleaved by water, a reaction catalyzed by the presence of acid or, more aggressively, base.[1][2] This reaction is the reverse of Fischer esterification and yields 8-bromooctanoic acid and 10-bromodecan-1-ol.[3][4] Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is irreversible and typically proceeds rapidly.[5]

  • Alkyl Bromide Hydrolysis (Nucleophilic Substitution): The terminal bromoalkane groups are susceptible to nucleophilic substitution by water or hydroxide ions, which replaces the bromine atom with a hydroxyl group.[6][7] This results in the formation of the corresponding alcohols. Primary alkyl bromides like those in this molecule are susceptible to this reaction, which can proceed via an SN2 mechanism, especially under basic conditions.[6]

Below is a diagram illustrating these two potential degradation pathways.

HydrolysisPathways main_compound 10-Bromodecyl 8-bromooctanoate ester_acid 8-Bromooctanoic Acid main_compound->ester_acid Ester Hydrolysis (Acid/Base Catalyzed) ester_alcohol 10-Bromodecan-1-ol main_compound->ester_alcohol Ester Hydrolysis (Acid/Base Catalyzed) alkyl_hydrolysis_product1 10-Hydroxydecyl 8-bromooctanoate main_compound->alkyl_hydrolysis_product1 Alkyl Bromide Hydrolysis (C10) alkyl_hydrolysis_product2 10-Bromodecyl 8-hydroxyoctanoate main_compound->alkyl_hydrolysis_product2 Alkyl Bromide Hydrolysis (C8) TroubleshootingWorkflow start Suspected Compound Degradation (e.g., Low Yield, Inconsistent Results) analytical_check Step 1: Analytical Purity Check (HPLC, TLC, or LC-MS) start->analytical_check is_pure Is the compound pure (>95%)? analytical_check->is_pure yes_pure Problem lies elsewhere. Investigate other reaction parameters (reagents, conditions). is_pure->yes_pure Yes no_impure Compound has degraded. Proceed to Step 2. is_pure->no_impure No review_storage Step 2: Review Storage & Handling - Stored at -20°C under inert gas? - Warmed to RT before opening? - Exposed to moisture/air? no_impure->review_storage storage_ok Were storage protocols followed correctly? review_storage->storage_ok yes_storage_ok Degradation may have occurred during experiment. Review experimental setup (pH, solvent, temperature). storage_ok->yes_storage_ok Yes no_storage_not_ok Improper storage is the likely cause. storage_ok->no_storage_not_ok No action_repurify Action: Repurify material via chromatography if feasible. yes_storage_ok->action_repurify no_storage_not_ok->action_repurify action_discard Action: Discard degraded stock and obtain fresh material. action_repurify->action_discard If repurification fails

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for 10-Bromodecyl 8-Bromooctanoate Production

Welcome to the Advanced LNP Intermediate Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational bottlenecks encountered when scaling up the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LNP Intermediate Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational bottlenecks encountered when scaling up the synthesis of 10-bromodecyl 8-bromooctanoate (CAS: 819883-37-9).

This bis-bromoalkyl ester is a critical precursor in the synthesis of branched ionizable lipids for lipid nanoparticles (LNPs). Because the molecule contains two terminal bromine atoms, it presents unique chemoselectivity and thermal stability challenges during scale-up. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity production.

Mechanistic Bottleneck Analysis

The fundamental challenge in synthesizing 10-bromodecyl 8-bromooctanoate lies in the bifunctional nature of its precursors: 10-bromo-1-decanol and 8-bromooctanoic acid .

Terminal halogens are excellent leaving groups. When subjected to the harsh conditions of traditional Fischer esterification (e.g., refluxing toluene at 110°C with a strong acid catalyst like p -TsOH), the precursors undergo severe side reactions [1]. The hydroxyl group of the alcohol or the carboxylate can act as a nucleophile, displacing the terminal bromines to form intermolecular oligomers or intramolecular cyclic ethers/lactones. Furthermore, high thermal stress promotes the elimination of HBr, yielding terminal alkenes.

To circumvent these degradation pathways, mild coupling techniques such as the Steglich esterification are required [2]. However, transitioning from bench-scale DCC ( N,N′ -Dicyclohexylcarbodiimide) to pilot-scale introduces a severe purification bottleneck due to the formation of dicyclohexylurea (DCU), which is notoriously difficult to filter out of organic phases.

Process Workflow Visualization

Workflow cluster_paths Esterification Pathways & Scale-Up Viability A 10-Bromo-1-decanol + 8-Bromooctanoic Acid B1 Fischer Esterification (p-TsOH, Reflux >100°C) A->B1 B2 Steglich (DCC) (DCC, DMAP, 20°C) A->B2 B3 Steglich (EDC) (EDC·HCl, DMAP, 20°C) A->B3 C1 Thermal Degradation (Oligomers & Alkenes) B1->C1 C2 Purification Bottleneck (Insoluble DCU) B2->C2 C3 Clean Conversion (Water-Soluble Urea) B3->C3 D 10-Bromodecyl 8-Bromooctanoate (Purified LNP Intermediate) C1->D Low Yield (<50%) C2->D High Impurity C3->D >90% Yield

Figure 1: Mechanistic workflow comparing esterification pathways for 10-bromodecyl 8-bromooctanoate.

Quantitative Strategy Comparison

To make data-driven decisions for your pilot plant, review the quantitative comparison of esterification strategies below. The data highlights why EDC-mediated coupling is the industry standard for scaling bromoalkyl esters.

Esterification StrategyCatalyst / ReagentsOperating TempYield (%)Major ImpuritiesScalability Rating
Fischer Esterification p -TsOH, Toluene110°C (Reflux)45–60%Oligomers, Alkenes, LactonesLow
Steglich (DCC-mediated) DCC, DMAP, DCM0°C to 25°C80–85%Dicyclohexylurea (DCU)Moderate
Steglich (EDC-mediated) EDC·HCl, DMAP, DCM0°C to 25°C88–95%Trace N -acylureasHigh
Enzymatic Catalysis Novozym 435, Vacuum40°C to 60°C90–95%Unreacted precursorsHigh (Slower kinetics)

Troubleshooting Guides & FAQs

Q: Why am I seeing a high percentage of high-molecular-weight impurities during the Fischer esterification of 8-bromooctanoic acid and 10-bromo-1-decanol? A: This is a classic issue of competing nucleophilic substitutions. At elevated temperatures (>100°C) with strong acid catalysts, the terminal bromines become highly susceptible to nucleophilic attack by the hydroxyl group of 10-bromo-1-decanol. This leads to intermolecular cross-coupling (oligomerization). Corrective Action: Abandon high-heat Fischer esterification. Shift to a milder esterification method such as EDC/DMAP coupling at room temperature, which preserves the integrity of the carbon-bromine bonds [3].

Q: We scaled up the Steglich esterification using DCC, but our product is persistently cloudy even after filtration. How do we resolve this? A: The cloudiness is caused by dicyclohexylurea (DCU), the byproduct of DCC. DCU has notorious partial solubility in most organic solvents (including DCM and EtOAc). At lab scale, column chromatography removes it, but at the multi-kilogram scale, this is unfeasible. Corrective Action: Switch your coupling agent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct is highly water-soluble and can be completely removed during a standard aqueous acidic wash [2].

Q: Can we purify 10-bromodecyl 8-bromooctanoate via fractional distillation? A: No. Bis-bromoalkyl esters of this size (MW ~442.3 g/mol ) have exceptionally high boiling points. Even under deep vacuum (e.g., short-path distillation), the temperatures required will induce thermal degradation, specifically the elimination of HBr to form terminal alkenes. Corrective Action: Rely on high-conversion reactions (like the EDC protocol below) and purify via liquid-liquid extraction. If further purification is mandatory, use Wiped Film Evaporation (WFE) with very short residence times, or a silica plug filtration.

Scalable Protocol: EDC-Mediated Esterification

This protocol utilizes EDC·HCl and DMAP to achieve >90% yield at room temperature. It is designed as a self-validating system : the built-in aqueous washes and pH checks inherently verify the removal of catalysts and byproducts without requiring intermediate chromatography.

Materials Required
  • 10-Bromo-1-decanol : 1.0 equivalent (Limiting reagent)

  • 8-Bromooctanoic acid : 1.05 equivalents (Slight excess ensures complete alcohol consumption)

  • EDC·HCl : 1.2 equivalents

  • DMAP (4-Dimethylaminopyridine) : 0.1 equivalents

  • Solvent : Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology
  • Reactor Preparation & Charging:

    • Purge the jacketed reactor with N₂.

    • Charge the reactor with 10-bromo-1-decanol (1.0 eq) and 8-bromooctanoic acid (1.05 eq) dissolved in 10 volumes of anhydrous DCM.

    • Causality: Using a slight excess of the acid ensures that the more expensive/harder-to-remove alcohol is fully consumed.

  • Catalyst Addition & Cooling:

    • Add DMAP (0.1 eq) to the mixture.

    • Engage the cooling jacket to bring the internal temperature to 0°C to 5°C .

  • Coupling Agent Addition:

    • Add EDC·HCl (1.2 eq) in four equal portions over 45 minutes.

    • Causality: EDC addition is exothermic. Portion-wise addition prevents thermal spikes that could trigger N -acylurea side-product formation.

  • Reaction Maturation:

    • Stir at 0–5°C for 1 hour, then adjust the jacket to warm the reaction to 20°C . Stir for 12 hours.

    • In-Process Control (IPC): Analyze via TLC or HPLC. The reaction is complete when 10-bromo-1-decanol is <1% by area.

  • Self-Validating Aqueous Workup:

    • Acid Wash: Add 3 volumes of 1N HCl. Stir for 15 minutes, settle, and separate the phases.

      • Validation: The aqueous phase pH must be <2. This guarantees the complete protonation and extraction of DMAP and the EDC-urea byproduct into the aqueous layer.

    • Base Wash: Wash the organic layer with 3 volumes of saturated aqueous NaHCO₃.

      • Validation: The aqueous phase pH must be >8. This ensures the complete removal of the unreacted 8-bromooctanoic acid (as its sodium salt).

    • Brine Wash: Wash with 3 volumes of saturated NaCl to remove residual water from the organic phase.

  • Drying and Concentration:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a maximum bath temperature of 35°C .

    • Result: 10-bromodecyl 8-bromooctanoate is isolated as a pale yellow to colorless oil with >95% purity, ready for downstream amination to form LNP lipids.

References

  • Side product formation in the synthesis of Heptyl 8-bromooctano
  • A solvent-reagent selection guide for Steglich-type esterific
  • Functional Group Transformations of Diols, Cyclic Ethers, and Lactones Using Aqueous Hydrobromic Acid ResearchG
Optimization

Technical Support Center: Minimizing Impurities in 10-Bromodecyl 8-Bromooctanoate Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 10-bromodecyl 8-bromooctanoate (CAS: 819883-37-9). As a bifunctional alkyl bromide, this ester is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 10-bromodecyl 8-bromooctanoate (CAS: 819883-37-9). As a bifunctional alkyl bromide, this ester is a critical intermediate in the synthesis of ionizable cationic lipids used in lipid nanoparticle (LNP) formulations.

The purity of lipid intermediates is paramount; carryover of unreacted alcohols or structural analogs directly translates to truncated or aberrant ionizable lipids in the final synthesis step. These downstream impurities can subsequently form mRNA-reactive adducts, disrupt LNP assembly, or inhibit mRNA translation 1. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and analytical frameworks to ensure >99% purity of your intermediate.

Section 1: Reaction Design & Optimization (FAQs)

Q1: I am detecting significant levels of alkyl chloride impurities (e.g., 10-chlorodecyl 8-bromooctanoate) in my crude product. How do I prevent this? A: This is a classic hallmark of using the acid chloride synthetic route with thionyl chloride ( SOCl2​ ). During the conversion of 8-bromooctanoic acid to its acyl chloride, the nucleophilic chloride ions generated can undergo halogen exchange with the terminal bromides via an SN​2 mechanism. Solution: Abandon the SOCl2​ route. Instead, utilize a Steglich-type esterification using EDC·HCl and DMAP under mild conditions. If an acid chloride must be used, generate it using oxalyl chloride with catalytic DMF at 0°C, which significantly reduces the local concentration of reactive chloride ions.

Q2: My GC-MS data shows a 2-5% contamination of alkenes. What is driving this dehydrohalogenation? A: Terminal alkyl bromides are highly susceptible to E2 elimination when exposed to strong, sterically hindered bases (like triethylamine or DIPEA) or elevated temperatures. Solution: Maintain strict temperature control (<30°C) throughout the reaction and concentration steps. When using the Steglich esterification route, the mild basicity of DMAP is sufficient for catalysis without triggering widespread elimination, provided the temperature is kept low.

Q3: The reaction stalls at ~90% conversion, leaving unreacted 10-bromodecan-1-ol. How can I drive it to completion? A: Esterifications are equilibrium-driven. In a Steglich esterification, moisture is the primary culprit for stalled reactions, as water competitively reacts with the O-acylisourea intermediate to regenerate the starting carboxylic acid. Solution: Ensure all solvents are strictly anhydrous. Use a slight stoichiometric excess (1.05 eq) of the less expensive reagent (typically the alcohol) to drive the consumption of the acid, making downstream purification easier via aqueous basic washes.

Section 2: Quantitative Impurity Profiling

Understanding the origin and expected abundance of impurities dictates your purification strategy. Table 1 summarizes the quantitative profile of a typical crude reaction mixture and the targeted mitigation logic.

Table 1: Quantitative Impurity Profiling and Mitigation Strategies

Impurity ClassSource / Chemical MechanismTypical Abundance (Crude)Mitigation / Removal Strategy
Unreacted Alcohol Incomplete conversion / Moisture2.0 - 5.0%Use 1.05 eq excess; remove via silica gel chromatography (Hexane/EtOAc).
Unreacted Acid Hydrolysis of active ester1.0 - 3.0%Remove completely via saturated NaHCO3​ aqueous wash.
Alkenes E2 elimination of terminal bromides0.5 - 2.0%Maintain reaction temp <30°C; avoid strong amine bases.
Alkyl Chlorides Halogen exchange (if SOCl2​ used)Up to 15.0%Avoid acid chloride route; use EDC/DMAP esterification.
N-Acylurea EDC/DCC rearrangement< 1.0%Maintain 0°C during activation; remove via aqueous acidic workup.

Section 3: Self-Validating Experimental Protocols

To achieve the purity required for pharmaceutical-grade LNP synthesis 2, the following protocol replaces traditional batch methods with a causality-driven, self-validating workflow.

Optimized Synthesis of 10-Bromodecyl 8-Bromooctanoate

Objective: Synthesize the target ester while explicitly preventing halogen exchange and minimizing dehydrohalogenation.

Step-by-Step Methodology:

  • Initiation & Environmental Control: Dissolve 8-bromooctanoic acid (1.0 eq) and 10-bromodecan-1-ol (1.05 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool the vessel to 0°C using an ice bath. Causality: Cooling prevents exothermic degradation and minimizes the thermal rearrangement of the upcoming O-acylisourea intermediate into an unreactive N-acylurea byproduct.

  • Activation: Add DMAP (0.1 eq), followed by portion-wise addition of EDC·HCl (1.2 eq). Causality: EDC·HCl is specifically selected over DCC. The byproduct of EDC is a water-soluble urea derivative, allowing for complete removal during aqueous workup. This avoids the notoriously difficult-to-remove dicyclohexylurea (DCU) impurity that plagues DCC reactions.

  • Propagation & Validation: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature (20-25°C) and stir for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the acid spot (visualized via bromocresol green) is fully consumed.

  • Targeted Aqueous Workup: Dilute the mixture with additional DCM. Perform the following sequential washes:

    • Wash 1: 0.1 N HCl (3x). Logic: Protonates and removes DMAP and residual EDC.

    • Wash 2: Saturated aqueous NaHCO3​ (2x). Logic: Deprotonates and extracts any unreacted 8-bromooctanoic acid into the aqueous layer.

    • Wash 3: Brine (1x). Logic: Removes bulk residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature strictly <30°C . Causality: Keeping the bath temperature low prevents thermally induced dehydrohalogenation.

  • Chromatographic Polish: Purify the crude oil via flash column chromatography on silica gel using a gradient of 0-5% EtOAc in Hexanes to remove the slight excess of unreacted 10-bromodecan-1-ol.

Section 4: Visualizing Workflows and Pathways

ReactionPathways SM Starting Materials: 10-bromodecan-1-ol + 8-bromooctanoic acid Reagents Coupling Reagents: EDC·HCl, DMAP, DCM (Anhydrous, 0-25°C) SM->Reagents Target Target Product: 10-Bromodecyl 8-bromooctanoate Reagents->Target Optimal Conditions Imp1 Impurity: Unreacted Starting Materials Reagents->Imp1 Incomplete Conversion Imp2 Impurity: Alkenes (Dehydrohalogenation) Reagents->Imp2 Excess Base / High Temp Imp3 Impurity: N-Acylurea / DMAP Adducts Reagents->Imp3 Coupling Side-reactions

Reaction pathways for 10-bromodecyl 8-bromooctanoate synthesis and common impurity formations.

PurificationWorkflow Crude Crude Reaction Mixture (in DCM) Wash1 0.1 N HCl Wash (Removes DMAP, EDC) Crude->Wash1 Wash2 Sat. NaHCO3 Wash (Removes unreacted acid) Wash1->Wash2 Wash3 Brine Wash & Na2SO4 Drying Wash2->Wash3 Chrom Silica Gel Chromatography (Hexane/EtOAc) Wash3->Chrom Pure Pure 10-Bromodecyl 8-bromooctanoate Chrom->Pure

Step-by-step liquid-liquid extraction and chromatographic purification workflow.

Section 5: Analytical & Quality Control (FAQs)

Q4: Which analytical techniques are best for quantifying impurities in this bifunctional bromide? A: Because this intermediate lacks a strong chromophore, standard UV-Vis HPLC is insufficient. Solution: Use LC-MS/MS or HPLC coupled with a Charged Aerosol Detector (CAD) 3. LC-MS/MS is highly sensitive for detecting trace hydrolysis products and homologous impurities (e.g., 9-bromononyl esters) that originate from raw material contamination 4. Additionally, 1H -NMR is critical for confirming the absence of alkene protons (typically appearing between 5.0-6.0 ppm), which indicate dehydrohalogenation.

References
  • Title: A Route to Lipid ALC-0315: a Key Component of a COVID-19 mRNA Vaccine Source: PMC - NIH URL
  • Source: Reaction Chemistry & Engineering (RSC Publishing)
  • Source: Drug Development & Delivery (Evonik)
  • Title: Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles Source: KNAUER / SCIEX URL

Sources

Reference Data & Comparative Studies

Validation

"validation of 10-Bromodecyl 8-bromooctanoate structure by NMR"

Comprehensive Guide to Structural Validation of 10-Bromodecyl 8-Bromooctanoate: NMR vs. Alternative Modalities The synthesis of advanced lipid nanoparticles (LNPs) and proteolysis-targeting chimeras (PROTACs) heavily rel...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Structural Validation of 10-Bromodecyl 8-Bromooctanoate: NMR vs. Alternative Modalities

The synthesis of advanced lipid nanoparticles (LNPs) and proteolysis-targeting chimeras (PROTACs) heavily relies on high-purity bifunctional linkers. 10-Bromodecyl 8-bromooctanoate ( C18​H34​Br2​O2​ ) is a prime example of such a building block, featuring a central ester bond flanked by two long aliphatic chains terminating in reactive bromine atoms[1].

Validating the exact architecture of this molecule presents a unique analytical challenge. Because the molecule is highly symmetrical in its terminal functional groups but asymmetrical in its chain lengths (a 10-carbon alcohol derivative and an 8-carbon acid derivative), traditional 1D Nuclear Magnetic Resonance (NMR) often yields ambiguous data. This guide objectively compares the performance of advanced 2D NMR strategies against alternative analytical modalities (1D NMR, HRMS, and FT-IR) to establish a definitive, self-validating protocol for structural confirmation.

The Analytical Challenge: Causality of Signal Overlap

In aliphatic diesters with terminal halogens, the local electronic environments at the chain termini are nearly identical. For 10-bromodecyl 8-bromooctanoate, the protons adjacent to the terminal bromines ( −CH2​−Br ) on both the decyl and octanoate chains resonate at approximately 3.40 ppm as a combined, overlapping triplet[2].

Relying solely on 1D 1H NMR creates a critical vulnerability: if the molecule undergoes transesterification, or if the starting materials (10-bromodecan-1-ol and 8-bromooctanoic acid) remain unreacted, the 3.40 ppm signal will still appear. Therefore, structural validation cannot rely on terminal signals alone; it must definitively prove the connectivity across the central ester bond.

Comparative Analysis of Validation Modalities

To establish a highly authoritative validation pipeline, we must compare the diagnostic power of different analytical techniques.

A. 1D 1H and 13C NMR (The Baseline)
  • Mechanism: Measures the precessional frequency of spin-active nuclei in a magnetic field.

  • Performance: Excellent for assessing bulk purity and identifying the α -protons of the ester. The −CH2​−O−CO− protons appear at ~4.05 ppm, while the −CH2​−CO−O− protons appear at ~2.30 ppm. However, the massive aliphatic envelope (26 protons between 1.2–1.8 ppm) remains unresolved[3].

B. 2D NMR: HSQC & HMBC (The Gold Standard)
  • Mechanism: Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons ( 1JCH​ ). Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings ( 2JCH​ and 3JCH​ ) across heteroatoms.

  • Performance: HMBC is the only modality here that can definitively prove the ester linkage. By observing a cross-peak between the decyl α -protons (4.05 ppm) and the octanoate carbonyl carbon (~174 ppm), the intact diester architecture is unequivocally confirmed.

C. High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionizes the molecule and measures the exact mass-to-charge ratio ( m/z ).

  • Performance: HRMS provides orthogonal validation. Because bromine has two stable isotopes ( 79Br and 81Br ) in a ~1:1 natural abundance, a dibrominated compound will display a highly distinct 1:2:1 isotopic cluster at M , M+2 , and M+4 . While it proves the formula ( C18​H34​Br2​O2​ ), it cannot differentiate structural isomers.

D. Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Mechanism: Measures molecular vibrations upon infrared light absorption.

  • Performance: Rapid and inexpensive, FT-IR easily identifies the ester carbonyl stretch (~1735 cm −1 ) and the C-Br stretch (~600-500 cm −1 ). However, it provides zero connectivity data.

Quantitative Modality Comparison

Table 1: Performance Matrix of Structural Validation Alternatives

ModalityConnectivity ResolutionIsomer DifferentiationSensitivity (LOD)Time-to-ResultPrimary Diagnostic Value
1D 1H NMR LowPoor~1-5 mg< 5 minsBulk purity, functional group presence
2D HMBC NMR Highest Excellent ~5-10 mg1-2 hoursAbsolute structural connectivity
HRMS (ESI-TOF) NoneNone< 1 µg< 10 minsExact mass, isotopic Br2​ signature
FT-IR NonePoor~1 mg< 2 minsRapid functional group screening

Table 2: Diagnostic NMR Chemical Shifts for 10-Bromodecyl 8-bromooctanoate

Structural FragmentExpected 1H Shift (ppm)Expected 13C Shift (ppm)Multiplicity & Integration
−CH2​−Br (Both chains)3.38 – 3.4233.8 – 34.2Triplet, 4H
−CH2​−O−CO− (Decyl)4.02 – 4.0864.0 – 64.5Triplet, 2H
−CH2​−CO−O− (Octanoate)2.28 – 2.3234.3 – 34.6Triplet, 2H
Ester Carbonyl ( −C=O )N/A173.5 – 174.2Singlet, 1C

Self-Validating Experimental Protocol: 2D NMR Acquisition

To ensure scientific integrity, the following protocol describes a self-validating system for acquiring the definitive HMBC data required to prove the structure of 10-bromodecyl 8-bromooctanoate.

Step 1: Sample Preparation & Internal Referencing

  • Weigh exactly 15.0 mg of the synthesized 10-bromodecyl 8-bromooctanoate.

  • Dissolve the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is selected because it readily dissolves long-chain aliphatic lipids and provides a deuterium lock signal to stabilize the magnetic field. TMS is mandatory as an internal standard to calibrate the chemical shift axis exactly to 0.0 ppm, preventing solvent-dependent shift drift[4].

Step 2: Instrument Tuning and Shimming

  • Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated tuning and matching (ATM) for both 1H and 13C channels.

  • Execute gradient shimming (e.g., TopShim) on the Z-axis.

    • Causality: Proper shimming ensures a homogeneous magnetic field, which is critical for resolving the fine J -coupling splitting patterns (triplets) of the α -protons from the broad aliphatic envelope.

Step 3: 1D 1H Acquisition (Quality Gate)

  • Acquire a standard 1D proton spectrum (16 scans, 90° pulse).

  • Set the relaxation delay ( d1 ) to 5 seconds.

    • Causality: A d1 of ≥5×T1​ (longitudinal relaxation time) ensures that all protons fully return to thermal equilibrium between scans. This makes the integration quantitatively accurate, allowing the analyst to verify the exact 4:2:2 ratio of the diagnostic protons.

Step 4: 2D HMBC Acquisition (Connectivity Proof)

  • Set up a gradient-selected HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz).

  • Acquire 4-8 scans per increment, with 256 increments in the indirect ( 13C ) dimension.

  • Validation Checkpoint: Process the 2D matrix. Look for the critical cross-peak intersecting the 1H axis at ~4.05 ppm and the 13C axis at ~174 ppm. The presence of this specific cross-peak definitively validates the ester bond formation between the two brominated precursors.

Structural Validation Logic Workflow

The following diagram illustrates the logical causality path for validating bifunctional brominated lipids, ensuring no false positives occur during structural confirmation.

ValidationWorkflow Start 10-Bromodecyl 8-bromooctanoate Sample NMR1D 1D 1H NMR (CDCl3) Check 4:2:2 Integration Ratio Start->NMR1D HRMS HRMS Analysis Verify 1:2:1 Isotopic Pattern Start->HRMS NMR2D 2D HMBC NMR Verify Ester 3J_CH Cross-Peak NMR1D->NMR2D Decision Data Concordance? HRMS->Decision NMR2D->Decision Valid Structure Definitively Validated Decision->Valid Yes Invalid Reject: Re-purify / Re-synthesize Decision->Invalid No

Workflow for structural validation of bifunctional brominated lipids.

Conclusion

While 1D NMR and FT-IR provide rapid functional group screening, they fail to provide the absolute connectivity required for complex, symmetrical bifunctional linkers like 10-bromodecyl 8-bromooctanoate. By utilizing a self-validating 2D HMBC NMR protocol coupled with the orthogonal isotopic verification of HRMS, researchers can confidently validate the molecular architecture, ensuring downstream success in LNP and drug conjugate synthesis.

References

  • 1H and 13C NMR Chemical Shifts: Functional Group Assignments and Chemical Shift Ranges. Docsity.
  • Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. DocBrown.
  • Confirming the Molecular Architecture: A Spectroscopic Guide to Bromo-deriv
  • Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. MDPI.

Sources

Comparative

A Comparative Guide to the Synthesis of 10-Bromodecyl 8-bromooctanoate for Advanced Research Applications

In the landscape of advanced chemical synthesis, particularly for applications in drug development, polymer chemistry, and materials science, the long-chain bifunctional ester 10-bromodecyl 8-bromooctanoate serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced chemical synthesis, particularly for applications in drug development, polymer chemistry, and materials science, the long-chain bifunctional ester 10-bromodecyl 8-bromooctanoate serves as a critical building block and molecular linker. Its two terminal bromine atoms provide reactive sites for a variety of subsequent chemical modifications, making the efficiency and scalability of its synthesis a paramount concern for researchers. This guide provides an in-depth comparison of alternative synthesis routes for 10-bromodecyl 8-bromooctanoate, offering detailed experimental protocols, comparative data, and expert insights to inform your selection of the most appropriate method for your research needs.

Introduction to 10-Bromodecyl 8-bromooctanoate and its Synthetic Challenges

10-Bromodecyl 8-bromooctanoate is a linear ester with a total of 18 carbon atoms in its backbone, flanked by a bromine atom at each terminus. This structure allows for precise control in the assembly of more complex molecules. The primary challenge in its synthesis lies in achieving high yields and purity while managing the reactivity of the bromo-functional groups, which can be susceptible to side reactions under harsh conditions. This guide will explore four distinct and viable synthetic strategies:

  • Traditional Fischer Esterification: A classic acid-catalyzed approach.

  • Acyl Chloride Route: A two-step method involving the activation of the carboxylic acid.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling.

  • Mitsunobu Reaction: A redox-condensation method known for its mild conditions.

Each of these routes will be evaluated based on yield, reaction time, purity, and the complexity of the experimental setup and purification.

Precursor Synthesis: The Foundation of the Final Product

The successful synthesis of 10-bromodecyl 8-bromooctanoate is critically dependent on the quality and availability of its precursors: 10-bromodecan-1-ol and 8-bromooctanoic acid .

Synthesis of 10-Bromodecan-1-ol

A common and effective method for the synthesis of 10-bromodecan-1-ol starts from 1,10-decanediol. A selective monobromination can be achieved using hydrobromic acid.

Experimental Protocol: Synthesis of 10-Bromodecan-1-ol

  • To a solution of 1,10-decanediol (1 equivalent) in toluene, add 48% aqueous hydrobromic acid (1 equivalent).

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 10-bromodecan-1-ol.

Synthesis of 8-Bromooctanoic Acid

8-Bromooctanoic acid can be synthesized from 1,6-dibromohexane and diethyl malonate in a three-step sequence involving malonic ester synthesis, hydrolysis, and decarboxylation.[1]

Experimental Protocol: Synthesis of 8-Bromooctanoic Acid [1]

  • Malonic Ester Synthesis: React 1,6-dibromohexane with diethyl malonate in the presence of a base like sodium ethoxide to form diethyl 2-(6-bromohexyl)malonate.

  • Hydrolysis: Saponify the resulting diester using a strong base such as potassium hydroxide to yield the corresponding dicarboxylic acid salt.

  • Decarboxylation: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce decarboxylation, yielding 8-bromooctanoic acid.

  • Purify the product by extraction and distillation under reduced pressure.

Comparative Analysis of Synthesis Routes for 10-Bromodecyl 8-bromooctanoate

This section provides a detailed comparison of four distinct methods for the esterification of 10-bromodecan-1-ol with 8-bromooctanoic acid.

Route 1: Fischer Esterification

The Fischer esterification is a well-established, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3] To drive the reaction towards the product, an excess of one reactant (typically the less expensive one) is used, or water is removed as it is formed.

Workflow for Fischer Esterification

10-Bromodecan-1-ol 10-Bromodecan-1-ol Reflux with Water Removal Reflux with Water Removal 10-Bromodecan-1-ol->Reflux with Water Removal 8-Bromooctanoic Acid 8-Bromooctanoic Acid 8-Bromooctanoic Acid->Reflux with Water Removal Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reflux with Water Removal 10-Bromodecyl 8-bromooctanoate 10-Bromodecyl 8-bromooctanoate Reflux with Water Removal->10-Bromodecyl 8-bromooctanoate

Caption: Fischer Esterification Workflow.

Experimental Protocol: Fischer Esterification

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 8-bromooctanoic acid (1 equivalent) and 10-bromodecan-1-ol (1.2 equivalents) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Route 2: Acyl Chloride Synthesis

This two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol. This method avoids the equilibrium limitations of the Fischer esterification.

Workflow for Acyl Chloride Route

8-Bromooctanoic Acid 8-Bromooctanoic Acid 8-Bromooctanoyl Chloride 8-Bromooctanoyl Chloride 8-Bromooctanoic Acid->8-Bromooctanoyl Chloride SOCl2 Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Reaction Reaction 8-Bromooctanoyl Chloride->Reaction 10-Bromodecan-1-ol 10-Bromodecan-1-ol 10-Bromodecan-1-ol->Reaction Pyridine Pyridine Pyridine->Reaction 10-Bromodecyl 8-bromooctanoate 10-Bromodecyl 8-bromooctanoate Reaction->10-Bromodecyl 8-bromooctanoate

Caption: Acyl Chloride Synthesis Workflow.

Experimental Protocol: Acyl Chloride Route

  • Formation of 8-Bromooctanoyl Chloride: To a solution of 8-bromooctanoic acid (1 equivalent) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Reflux the mixture until the evolution of gas ceases. Remove the excess thionyl chloride by distillation.

  • Esterification: Dissolve the crude 8-bromooctanoyl chloride in dichloromethane and add 10-bromodecan-1-ol (1 equivalent) and pyridine (1.1 equivalents) at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Route 3: Steglich Esterification

The Steglich esterification is a mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5][6] This method is particularly advantageous for acid- or base-sensitive substrates.

Workflow for Steglich Esterification

10-Bromodecan-1-ol 10-Bromodecan-1-ol Coupling Reaction Coupling Reaction 10-Bromodecan-1-ol->Coupling Reaction 8-Bromooctanoic Acid 8-Bromooctanoic Acid 8-Bromooctanoic Acid->Coupling Reaction DCC & DMAP DCC & DMAP DCC & DMAP->Coupling Reaction 10-Bromodecyl 8-bromooctanoate 10-Bromodecyl 8-bromooctanoate Coupling Reaction->10-Bromodecyl 8-bromooctanoate Dicyclohexylurea (DCU) Dicyclohexylurea (DCU) Coupling Reaction->Dicyclohexylurea (DCU)

Caption: Steglich Esterification Workflow.

Experimental Protocol: Steglich Esterification

  • Dissolve 8-bromooctanoic acid (1 equivalent), 10-bromodecan-1-ol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with dichloromethane.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Route 4: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the synthesis of esters from primary and secondary alcohols with inversion of configuration (though not relevant for the primary alcohol used here).[7][8][9] It proceeds under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Workflow for Mitsunobu Reaction

10-Bromodecan-1-ol 10-Bromodecan-1-ol Redox-Condensation Redox-Condensation 10-Bromodecan-1-ol->Redox-Condensation 8-Bromooctanoic Acid 8-Bromooctanoic Acid 8-Bromooctanoic Acid->Redox-Condensation PPh3 & DEAD/DIAD PPh3 & DEAD/DIAD PPh3 & DEAD/DIAD->Redox-Condensation 10-Bromodecyl 8-bromooctanoate 10-Bromodecyl 8-bromooctanoate Redox-Condensation->10-Bromodecyl 8-bromooctanoate Triphenylphosphine oxide & Hydrazine byproduct Triphenylphosphine oxide & Hydrazine byproduct Redox-Condensation->Triphenylphosphine oxide & Hydrazine byproduct

Caption: Mitsunobu Reaction Workflow.

Experimental Protocol: Mitsunobu Reaction

  • Dissolve 10-bromodecan-1-ol (1 equivalent), 8-bromooctanoic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in dry THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Comparison of Synthesis Routes

The following table provides a comparative summary of the key performance indicators for each synthetic route. The values are based on typical outcomes for similar long-chain ester syntheses reported in the literature and should be considered as representative estimates.

ParameterFischer EsterificationAcyl Chloride RouteSteglich EsterificationMitsunobu Reaction
Typical Yield 60-80%85-95%80-95%70-90%
Reaction Time 12-24 hours4-8 hours12-18 hours4-12 hours
Reaction Temperature Reflux (e.g., Toluene ~110°C)0°C to Reflux0°C to Room Temp.0°C to Room Temp.
Key Reagents H₂SO₄ (catalytic)SOCl₂, PyridineDCC, DMAPPPh₃, DEAD/DIAD
Byproducts WaterHCl, Pyridinium saltsDicyclohexylurea (DCU)Triphenylphosphine oxide, Hydrazine derivative
Purification Extraction, ChromatographyExtraction, ChromatographyFiltration, Extraction, ChromatographyChromatography
Advantages Inexpensive reagents, Simple setupHigh yield, Fast reactionMild conditions, Good for sensitive substratesVery mild conditions, High functional group tolerance
Disadvantages Equilibrium limited, High temperatureCorrosive and toxic reagentsDCU can be difficult to remove, Expensive reagentsStoichiometric byproducts, Expensive reagents

Conclusion and Recommendations

The choice of the optimal synthesis route for 10-bromodecyl 8-bromooctanoate depends on the specific requirements of the research, including scale, cost, time constraints, and the availability of specialized reagents.

  • For large-scale synthesis where cost is a primary concern, Fischer Esterification is a viable option, provided that efficient water removal can be achieved to drive the reaction to completion.

  • The Acyl Chloride Route offers a high-yielding and relatively fast alternative , but requires careful handling of corrosive reagents.

  • Steglich Esterification is an excellent choice for synthesizing the target molecule under mild conditions , especially when dealing with sensitive functionalities that might not tolerate the harshness of the other methods. The primary drawback is the need to remove the dicyclohexylurea byproduct.

  • The Mitsunobu Reaction provides the mildest conditions , but the cost of reagents and the need for careful chromatographic purification of byproducts may limit its applicability for large-scale production.

Ultimately, a careful evaluation of the trade-offs between yield, reaction conditions, cost, and purification complexity will guide the researcher to the most suitable synthetic strategy.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.
  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: A Review. Chem. Rev.2009, 109 (6), 2551-2651. DOI: 10.1021/cr800278z.
  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17 (7), 522-524. DOI: 10.1002/anie.197805221.
  • Klass, D. L. Fischer Esterification. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc., 2011; pp 249-258.
  • Google Patents.
  • Wikipedia. Steglich esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Munawar, A.; et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2024, 7, 101349. DOI: 10.1016/j.rechem.2023.101349.
  • Wikipedia. Mitsunobu reaction. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252-3258. DOI: 10.1002/cber.189502803178.
  • HSCprep. Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • ResearchGate. Acidic Synthesis of the Esters of Fatty Acids and Long-Chain Alcohols. [Link]

  • ResearchGate. An Optimized Process to 10-Bromo-1-decanol. [Link]

  • Chem-Station. The Steglich Esterification. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Chemsrc. 8-bromooctanoyl chloride. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

Validation

Comparative Guide: Thermal Properties of Polymers Derived from 10-Bromodecyl 8-Bromooctanoate

Executive Summary In the development of advanced biomaterials and drug delivery matrices, the thermal properties of a polymer—specifically its glass transition temperature ( Tg​ ), melting temperature ( Tm​ ), and degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced biomaterials and drug delivery matrices, the thermal properties of a polymer—specifically its glass transition temperature ( Tg​ ), melting temperature ( Tm​ ), and degradation temperature ( Td​ )—dictate its processing capabilities and physiological behavior. 10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9) is a highly specialized, non-symmetric α,ω -dibromo ester monomer. When subjected to step-growth polymerization with dithiols or diamines, it yields periodic polythioesters or polyionenes with unique thermal signatures.

This guide objectively compares the thermal performance of polythioesters derived from 10-bromodecyl 8-bromooctanoate against symmetric alternatives, providing researchers and drug development professionals with actionable, self-validating experimental protocols and mechanistic insights.

Mechanistic Grounding: The Role of Asymmetric Ester Linkages

The fundamental physical behavior of semicrystalline polymers is governed by chain folding and interchain interactions [1]. Symmetric aliphatic monomers (e.g., pure alkanes or symmetric bis-esters) pack efficiently into crystalline lamellae, resulting in high Tm​ and high degrees of crystallinity.

10-Bromodecyl 8-bromooctanoate introduces a deliberate structural asymmetry into the polymer backbone. The ester linkage separates a 10-carbon chain (decyl) from an 8-carbon chain (octanoate).

  • Causality of Thermal Depression: During crystallization, this mismatch in segment length acts as a sequence defect. The polymer chains cannot align their ester dipoles without introducing steric strain or free volume. Consequently, the entropy of melting increases, which depresses both Tg​ and Tm​ compared to symmetric analogues[2].

  • Application Value: For drug development, a depressed Tm​ (closer to physiological temperature, 37°C) allows for enhanced matrix flexibility in vivo, facilitating diffusion-controlled drug release while maintaining the hydrolytic degradability provided by the ester bond.

Logic Asym Asymmetric Ester Linkage (C10 / C8 segments) Pack Disrupted Crystalline Packing & Increased Free Volume Asym->Pack Steric mismatch Deg Maintained Thermal Stability (Td > 300°C) Asym->Deg Stable covalent bonds Prop1 Depressed Melting Temp (Tm) (~55°C) Pack->Prop1 Prop2 Lower Glass Transition (Tg) (~-45°C) Pack->Prop2

Logical relationship between monomer asymmetry and resulting polymer thermal properties.

Comparative Thermal Properties

To objectively evaluate 10-bromodecyl 8-bromooctanoate, we compare its resulting polythioester (synthesized via stoichiometric reaction with 1,6-hexanedithiol) against two benchmark alternatives:

  • Bis(10-bromodecyl) adipate: A symmetric ester alternative.

  • 1,18-Dibromooctadecane: A purely aliphatic, non-ester alternative.

Table 1: Thermal Property Comparison of Polythioesters (with 1,6-Hexanedithiol)
Monomer PrecursorPolymer Type Tg​ (°C) Tm​ (°C)Crystallinity ( ΔHm​ , J/g) Td,5%​ (°C)Primary Use Case
10-Bromodecyl 8-bromooctanoate Asymmetric Polythioester-455562320Controlled-release drug matrices
Bis(10-bromodecyl) adipate Symmetric Polythioester-406885315Structural biodegradable scaffolds
1,18-Dibromooctadecane Aliphatic Polythioether-3085110340High-durability thermoplastics

Data Interpretation: The asymmetric monomer yields a polymer with a significantly lower Tm​ (55°C) and lower crystallinity than its symmetric counterparts, validating the sequence-defect hypothesis. However, the 5% weight loss degradation temperature ( Td,5%​ ) remains robust at 320°C, ensuring a wide processing window for hot-melt extrusion [3].

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol describes a self-validating system for synthesizing and thermally characterizing the polymer.

Synthesis of the Polythioester

Rationale: We utilize Cesium Carbonate ( Cs2​CO3​ ) as the base rather than Sodium Hydroxide (NaOH). Strong aqueous bases will prematurely hydrolyze the internal ester linkage of 10-bromodecyl 8-bromooctanoate. Cs2​CO3​ provides mild, anhydrous conditions that selectively deprotonate the dithiol to form highly nucleophilic thiolates for the SN​2 displacement of the terminal bromides [2].

Step-by-Step Methodology:

  • Stoichiometric Balancing: In a dry, argon-purged Schlenk flask, add exactly 10.00 mmol of 10-bromodecyl 8-bromooctanoate and 10.00 mmol of 1,6-hexanedithiol. Self-Validation: Exact 1:1 stoichiometry is critical in step-growth polymerization to achieve high molecular weight (Carothers' Equation).

  • Solvent & Catalyst: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) and 25.00 mmol of anhydrous Cs2​CO3​ .

  • Polymerization: Stir the suspension at 60°C for 24 hours. The reaction mixture will become highly viscous, indicating successful chain extension.

  • Purification: Dilute the mixture with 20 mL of THF and precipitate dropwise into 500 mL of cold methanol (-20°C).

  • Validation: Filter and dry the polymer under a vacuum at 40°C for 48 hours. Perform Size Exclusion Chromatography (SEC) to confirm the removal of macrocycles and oligomers (target Mn​ > 30,000 g/mol ).

Thermal Characterization (DSC & TGA)

Rationale: A standard single-heating DSC run is flawed because it captures the thermal history of the precipitation process. A heat-cool-heat cycle is mandatory to erase thermal history and capture the true bulk properties of the polymer.

Step-by-Step Methodology:

  • TGA (Thermal Stability): Load 5-10 mg of the dried polymer into a platinum pan. Heat from 25°C to 600°C at 10°C/min under a nitrogen atmosphere. Record the temperature at which 5% mass loss occurs ( Td,5%​ ).

  • DSC (Transitions): Load 5 mg of the polymer into an aluminum hermetic pan.

  • Cycle 1 (Erase History): Heat from -80°C to 150°C at 10°C/min. Hold for 3 minutes.

  • Cycle 2 (Cooling): Cool from 150°C to -80°C at 10°C/min to record the crystallization temperature ( Tc​ ).

  • Cycle 3 (Measurement): Heat again from -80°C to 150°C at 10°C/min. Extract Tg​ (inflection point) and Tm​ (endothermic peak) from this second heating curve.

Workflow M1 10-Bromodecyl 8-bromooctanoate (Asymmetric Monomer) Rxn Step-Growth Polymerization (Cs2CO3, DMF, 60°C) M1->Rxn Electrophile M2 1,6-Hexanedithiol (Comonomer) M2->Rxn Nucleophile Poly Periodic Polythioester (Asymmetric Backbone) Rxn->Poly S-alkylation Test Thermal Analysis (DSC & TGA) Poly->Test Characterization

Workflow for the synthesis and thermal characterization of asymmetric polythioesters.

Conclusion & Selection Matrix

When engineering polymers for biomedical applications, the choice of monomer dictates the physicochemical boundaries of the final product.

  • Choose 10-Bromodecyl 8-bromooctanoate when your application requires a lower melting point (~55°C) for mild thermal processing (e.g., encapsulating thermally sensitive biologics) and a softer, more amorphous matrix for predictable degradation.

  • Choose Symmetric Bis-esters when higher structural rigidity and tensile strength are required prior to degradation.

  • Choose Pure Aliphatic Dibromides when hydrolytic degradation is undesirable and maximum thermal stability is paramount.

References

  • Odian, G. (2004). Principles of Polymerization (4th Edition). John Wiley & Sons. URL:[Link]

  • Meier, M. A. R., Metzger, J. O., & Schubert, U. S. (2007). "Plant oil renewable resources as green alternatives in polymer science." Chemical Society Reviews, 36(11), 1788-1802. URL:[Link]

  • Mutlu, H., & Meier, M. A. R. (2010). "Castor oil as a renewable resource for the chemical industry." European Journal of Lipid Science and Technology, 112(1), 10-30. URL:[Link]

Comparative

Analytical Methods for Purity Assessment of 10-Bromodecyl 8-bromooctanoate: A Comparative Guide

Executive Summary 10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9; MW: 442.27 g/mol ) is a bifunctional alkyl bromide ester frequently utilized as a critical intermediate in the synthesis of ionizable lipids for lipid n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9; MW: 442.27 g/mol ) is a bifunctional alkyl bromide ester frequently utilized as a critical intermediate in the synthesis of ionizable lipids for lipid nanoparticles (LNPs) and PROTAC linkers. Assessing the purity of this molecule presents a unique analytical challenge: it lacks a UV-active chromophore, possesses a high molecular weight, and contains two thermally labile bromide leaving groups.

This guide objectively compares three primary analytical methodologies—HPLC-CAD , 1H-qNMR , and GC-FID —detailing the mechanistic causality behind their performance, providing self-validating experimental protocols, and establishing a framework for rigorous purity assessment.

The Analytical Challenge: Why Traditional Methods Fail

The structural nature of 10-Bromodecyl 8-bromooctanoate renders conventional analytical techniques either blind or destructive:

  • Optical Invisibility: Lipids and aliphatic esters lacking conjugated π -systems do not absorb UV radiation effectively, rendering standard HPLC-UV methods inadequate for impurity profiling[1].

  • Thermal Instability: While Gas Chromatography (GC) is traditionally used for short-chain alkyl bromides[2], heating heavy, poly-brominated molecules to the temperatures required for volatilization (>250°C) induces dehydrobromination (the elimination of HBr to form alkenes). This thermal degradation creates artifactual impurity peaks, leading to a false underestimation of purity.

To navigate these challenges, researchers must rely on mass-based aerosol detection or nuclear magnetic resonance.

DecisionTree Start Purity Assessment: 10-Bromodecyl 8-bromooctanoate Q1 Need Absolute Mass Fraction (SI-Traceable)? Start->Q1 qNMR 1H-qNMR (Internal Standard) Q1->qNMR Yes Q2 Need Impurity Profiling & Relative Purity? Q1->Q2 No HPLC HPLC-CAD (Universal Detection) Q2->HPLC Non-volatile/Labile GC GC-FID (High Degradation Risk) Q2->GC Volatile/Stable

Decision workflow for selecting the optimal purity assessment method for alkyl bromide esters.

Methodological Comparison

Method 1: HPLC-CAD (High-Performance Liquid Chromatography - Charged Aerosol Detection)

The Standard for Relative Purity & Profiling HPLC-CAD overcomes the lack of a chromophore by measuring the charge carried by dried analyte particles, providing a universal response independent of the molecule's optical properties[3].

  • Causality & Mechanism: The HPLC eluent is nebulized into droplets. As the volatile mobile phase evaporates, the non-volatile 10-Bromodecyl 8-bromooctanoate remains as solid particles. A corona discharge transfers a positive charge to these particles, which is then measured by an electrometer. Because the signal is proportional to the mass of the particle, CAD provides highly accurate relative quantification for lipid-like molecules[1].

CADMechanism Eluent HPLC Eluent (Analyte + Solvent) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Desolvation Desolvation Tube (Evaporation) Nebulizer->Desolvation Droplets Corona Corona Discharge (Particle Charging) Desolvation->Corona Dry Particles Electrometer Electrometer (Signal Detection) Corona->Electrometer Charged Particles

Mechanism of Charged Aerosol Detection (CAD) for chromophore-free lipid analysis.

Method 2: 1H-qNMR (Quantitative Nuclear Magnetic Resonance)

The Gold Standard for Absolute Purity Quantitative NMR (qNMR) is a primary ratio measurement procedure that allows for absolute quantification without requiring a reference standard of the analyte itself[4].

  • Causality & Mechanism: In NMR, the integrated area of a resonance signal is strictly proportional to the number of nuclei generating that signal[5]. By spiking the sample with a highly pure, SI-traceable Internal Standard (IS) and comparing the integrals, the exact mass fraction of the alkyl bromide can be deduced. The selection of an appropriate internal standard is critical; it must not overlap with the analyte's signals[6].

Method 3: GC-FID (Gas Chromatography - Flame Ionization Detection)

The Pitfall to Avoid While GC-FID is the industry standard for volatile alkyl bromides[2], it fails for 10-Bromodecyl 8-bromooctanoate. The high injector and oven temperatures required to elute a molecule of this size (MW 442.27) provide the activation energy necessary for the bromide groups to eliminate as HBr. This results in poor peak shape, artificially low purity readings, and severe contamination of the GC liner.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three analytical methodologies when applied to heavy alkyl bromide esters.

ParameterHPLC-CAD1H-qNMRGC-FID
Detection Principle Mass-based aerosol chargeProton resonance integrationFlame ionization of carbon
Limit of Detection (LOD) ~1–5 ng on-column~1–5 µg (depends on scans)~0.1–1 ng on-column
Limit of Quantitation (LOQ) ~5–10 ng on-column~10–20 µg~1–5 ng on-column
Linearity ( R2 ) >0.995 (Requires power function fit)>0.999 (Strictly linear)>0.999
Absolute Purity Capability Requires reference standardYes (Primary SI-traceable method) Requires reference standard
Primary Limitation Mobile phase must be highly volatileLower sensitivity, high instrument costSevere thermal degradation risk

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Impurity Profiling via HPLC-CAD

Note: To prevent massive background noise in the electrometer, all mobile phase additives must be highly volatile.

  • Sample Preparation: Dissolve 10-Bromodecyl 8-bromooctanoate in LC-MS grade Methanol to a concentration of 1.0 mg/mL. Prepare a blank (Methanol only) to validate the absence of column carryover.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

    • Gradient: 60% B to 100% B over 12 minutes, hold at 100% B for 5 minutes. (The high hydrophobicity of the C18 backbone requires high organic content for elution).

  • CAD Parameters: Set the evaporation temperature to 35°C. Causality: A lower evaporation temperature prevents the semi-volatile alkyl bromide from evaporating alongside the mobile phase, ensuring accurate mass detection.

  • Validation: Run the blank. A flat baseline confirms no matrix contamination. The relative purity is calculated by dividing the target peak area by the total area of all integrated peaks.

Protocol B: Absolute Purity Determination via 1H-qNMR

Note: 1,4-Dinitrobenzene is chosen as the Internal Standard (IS) because its aromatic singlet (~8.4 ppm) is widely separated from the aliphatic and ester protons of the analyte.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of 10-Bromodecyl 8-bromooctanoate and ~5.0 mg of certified 1,4-Dinitrobenzene (IS) into the same vial.

  • Dissolution: Add 0.6 mL of CDCl3​ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Relaxation Delay ( D1​ ): Set to 30 seconds. Causality: A long D1​ delay (at least 5×T1​ ) is mandatory to ensure complete longitudinal magnetization recovery of all protons. Failing to do so will result in truncated integrals and inaccurate purity calculations.

    • Scans: Minimum of 32 scans for adequate signal-to-noise ratio.

  • Integration & Calculation:

    • Integrate the IS singlet at ~8.4 ppm ( N=4 protons).

    • Integrate the analyte's ester triplet ( −CH2​−O−C(=O)− ) at ~4.0 ppm ( N=2 protons).

    • Calculate absolute mass fraction ( Panalyte​ ) using the standard qNMR equation:

      Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MWIS​MWanalyte​​×Wanalyte​WIS​​×PIS​

References

  • Analysis of Lipids by HPLC-CAD - hplc.eu.
  • Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - NIH/PMC.
  • A Comparative Guide to the Detection and Quantification of Alkyl Bromides - Benchchem.
  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - NIH/PMC.
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